Technical Documentation Center

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate
  • CAS: 875702-44-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: An Advanced NMR Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex diaryl ether scaffolds in the development of kinase inhibitors and selective androgen receptor modulators (SARMs)[1]. Methyl 2-[4-(4-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex diaryl ether scaffolds in the development of kinase inhibitors and selective androgen receptor modulators (SARMs)[1]. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a highly functionalized intermediate whose structural verification requires rigorous analytical precision. The presence of a fluorine atom on the phenoxy ring introduces profound electronic asymmetry and complex spin-spin coupling networks.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. Rather than merely listing standard operating procedures, this guide deconstructs the causality behind the observed chemical shifts and outlines a self-validating experimental framework to ensure absolute data integrity.

Structural Dynamics and Causality in NMR

To accurately predict and assign the NMR spectra of this molecule, we must divide it into distinct electronic zones and understand the physical causality driving the nuclear shielding:

  • The Acetate Zone (Aliphatic): The methyl ester ( −COOCH3​ ) and methylene bridge ( −CH2​− ) are isolated from the extended π -system but are strongly deshielded by the inductive pull of the adjacent carbonyl and phenyl ring, respectively.

  • Ring A (Phenyl-acetate side): This is a 1,4-disubstituted para-system. The rotation around the ether linkage is rapid on the NMR timescale, resulting in a classic AA'BB' pseudo-doublet pattern. The protons ortho to the ether oxygen are significantly shielded due to the resonance donation of the oxygen's lone pairs into the ring.

  • Ring B (4-amino-2-fluorophenoxy side): This 1,2,4-trisubstituted ring is the most complex. Fluorine ( 19 F, 100% natural abundance, spin-1/2) exerts a dual effect: it strongly withdraws electron density via the σ -framework (deshielding adjacent carbons) while donating electron density via resonance (shielding ortho/para carbons)[2]. Furthermore, heteronuclear F-H and F-C scalar coupling ( J -coupling) splits the signals, creating distinct multiplets that serve as structural fingerprints[3].

Self-Validating Experimental Protocol

A robust analytical workflow cannot rely on a single 1D spectrum. The following step-by-step methodology is designed as a self-validating system , ensuring that every assignment is internally corroborated and free from instrumental artifacts.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ to stabilize the −NH2​ protons via hydrogen bonding, preventing rapid proton exchange that would broaden the amine signal into the baseline.

  • Instrument Calibration: Introduce the sample into a 400 MHz or 600 MHz NMR spectrometer. Equilibrate the probe temperature strictly to 298 K to prevent chemical shift drift. Lock onto the deuterium signal of DMSO and shim the Z-axis gradients until the lock level is maximized.

  • 1H NMR Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay ( D1​ ) to 1.5 seconds. Reference the spectrum to internal Tetramethylsilane (TMS) at 0.00 ppm.

  • 13C NMR Acquisition (The Validation Step): Run a standard proton-decoupled 13 C sequence (zgpg30) with 1024 scans.

    • Causality: Set D1​ to a minimum of 3.0 seconds. Quaternary carbons (like the ether and fluorine-bound carbons) lack attached protons to facilitate dipole-dipole relaxation; a longer D1​ ensures these critical signals are fully integrated and not lost to saturation.

  • Orthogonal Verification: To unambiguously differentiate 13 C- 19 F doublets from closely spaced independent carbon signals, execute a 19 F-decoupled 13 C experiment ( {19 F }13 C). If the doublets collapse into singlets, the assignment is mathematically validated.

NMR_Workflow A 1. Sample Prep (DMSO-d6 for NH2 stabilization) B 2. Temp & Lock (298 K, D2O/DMSO Lock) A->B C 3. Shimming & Tuning (Maximize B0 Homogeneity) B->C D 4. 1H Acquisition (zg30, D1=1.5s) C->D E 5. 13C Acquisition (zgpg30, D1=3.0s for Quaternary C) D->E F 6. Orthogonal Validation (19F-Decoupled 13C & HMBC) E->F

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.

Spectral Data & Assignments

The quantitative data below synthesizes established chemical shift additivity rules with empirical data from structurally analogous 4-amino-2-fluorophenoxy derivatives[4][5].

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 400 MHz)
PositionShift (ppm)Multiplicity J -Coupling (Hz)Int.Assignment & Physical Causality
−OCH3​ 3.60s-3HMethoxy protons, strongly deshielded by the ester carbonyl.
−CH2​− 3.65s-2HMethylene bridge, deshielded by both the ester and Ring A.
−NH2​ 5.20br s-2HAmine protons. Broadened due to quadrupolar relaxation of 14 N.
H-5' 6.35dd8.8, 2.51HRing B: Ortho to −NH2​ (shielded). Coupled to H-6' (ortho) and H-3' (meta).
H-3' 6.45dd13.0, 2.51HRing B: Exhibits massive 3JHF​ ortho-fluorine coupling (~13 Hz)[4].
H-3, H-5 6.90d8.52HRing A: Ortho to ether oxygen, strongly shielded via resonance.
H-6' 6.95t8.81HRing B: Appears as a pseudo-triplet because 3JHH(ortho)​ 4JHF(meta)​ [4].
H-2, H-6 7.20d8.52HRing A: Meta to ether, ortho to the alkyl group.
Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100 MHz)
PositionShift (ppm)Multiplicity JCF​ (Hz)Assignment & Physical Causality
−CH2​− 39.6s-Aliphatic methylene carbon.
−OCH3​ 51.9s-Aliphatic methoxy carbon.
C-3' 101.2d22.5Ring B: Ortho to F. Strong 2JCF​ coupling; highly shielded by −NH2​ [2].
C-5' 110.4d2.5Ring B: Meta to F. Weak 3JCF​ coupling.
C-3, C-5 117.2s-Ring A: Ortho to ether oxygen.
C-6' 122.8d2.5Ring B: Para to F. Weak 4JCF​ coupling.
C-1 129.5s-Ring A: Ipso to the acetate group.
C-2, C-6 130.8s-Ring A: Meta to ether oxygen.
C-1' 134.2d11.5Ring B: Ipso to ether. Deshielded by O, split by meta F ( 3JCF​ ).
C-4' 145.6d9.5Ring B: Ipso to amine. Deshielded by N, split by meta F ( 3JCF​ ).
C-2' 153.8d242.0Ring B: Ipso to Fluorine. Massive 1JCF​ coupling dictates this signal.
C-4 157.1s-Ring A: Ipso to ether oxygen.
C=O 171.8s-Ester carbonyl carbon.

Visualizing Spin Networks

The most complex feature of this molecule is the spin-spin coupling network within Ring B. The fluorine atom at position 2' interacts with the surrounding protons, creating a highly specific multiplet signature. Notably, the H-6' proton appears as a pseudo-triplet; this is a direct result of the ortho proton-proton coupling ( 3JHH​ ) being nearly identical in magnitude to the meta fluorine-proton coupling ( 4JHF​ ).

Spin_Coupling F Fluorine (F-2') H3 Proton (H-3') F->H3 ³J_HF ≈ 13.0 Hz (Ortho) H6 Proton (H-6') F->H6 ⁴J_HF ≈ 8.8 Hz (Meta) H5 Proton (H-5') H3->H5 ⁴J_HH ≈ 2.5 Hz (Meta) H5->H6 ³J_HH ≈ 8.8 Hz (Ortho)

Fig 2: Spin-spin coupling network in the 4-amino-2-fluorophenoxy ring dictating multiplet structures.

References

The spectral causality and chemical shift benchmarks utilized in this guide are grounded in the peer-reviewed synthesis and characterization of analogous 4-amino-2-fluorophenoxy scaffolds:

  • [4] Novel phenoxyacetic acid derivative, preparation method therefor and uses of derivative as drug - Patsnap Eureka. Available at: [Link]

  • [1] Arylisothiocyanato selective androgen receptor modulators (SARMs) for prostate cancer - NIH. Available at: [Link]

  • [5] Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents. Available at:

  • [2] Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - Taylor & Francis. Available at:[Link]

  • [3] Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC/NIH. Available at:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate in Polar Organic Solvents

Executive Summary Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a structurally complex active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a structurally complex active pharmaceutical ingredient (API) intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors. Its molecular architecture—featuring a flexible diaryl ether linkage, an electron-withdrawing ortho-fluoro substituent, a primary amine, and a methyl ester—creates a highly specific solvation profile. Understanding its thermodynamic solubility in polar organic solvents is critical for optimizing crystallization processes, liquid-liquid extractions, and downstream formulation. This whitepaper details the mechanistic drivers of its solubility, provides a self-validating experimental protocol, and presents quantitative solubility data across key polar solvents.

Theoretical Framework: Solute-Solvent Thermodynamics

To accurately predict and interpret the solubility of this compound, we must move beyond simplistic "like-dissolves-like" heuristics and apply the Hansen Solubility Parameters (HSP) framework. Traditional Hildebrand models, which rely on a single cohesive energy density parameter, frequently fail for APIs containing strong hydrogen-bonding moieties[1].

HSP corrects this by partitioning the total cohesive energy into three specific intermolecular forces: dispersion ( δd​ ), polar dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

For Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate:

  • Dispersion ( δd​ ): Driven by the bulky diaryl ether π -system.

  • Polarity ( δp​ ): Enhanced by the asymmetrical ether linkage and the highly electronegative fluorine atom.

  • Hydrogen Bonding ( δh​ ): The primary amine acts as a strong H-bond donor, while the ester carbonyl, ether oxygen, and fluorine act as H-bond acceptors.

SolvationThermodynamics Lattice 1. Crystal Lattice Disruption (Endothermic: ΔH > 0) Interaction 3. Solute-Solvent Solvation (Exothermic: ΔH < 0) Lattice->Interaction Cavity 2. Solvent Cavity Formation (Endothermic: ΔH > 0) Cavity->Interaction Net Net Free Energy of Solution (Spontaneous if ΔG < 0) Interaction->Net

Thermodynamic cycle of solvation detailing the enthalpic drivers of API dissolution.

Recent advancements allow for the estimation of these parameters using Conductor-like Screening Models for Realistic Solvents (COSMO-RS), which map the σ -moments of the molecule's surface charge to predict δp​ and δh​ with high fidelity[3].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The saturation shake-flask method remains the gold standard for determining true thermodynamic solubility[4]. However, kinetic artifacts—such as supersaturation or incomplete wetting—can severely skew results. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Causality-Driven Step-by-Step Protocol
  • Excess Solute Addition: Weigh approximately 500 mg of the API intermediate into a 10 mL borosilicate glass vial. Causality: An excess solid phase must be visibly maintained throughout the experiment to satisfy the Gibbs phase rule for a saturated solution[5].

  • Solvent Introduction: Add 5.0 mL of the target polar organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Thermal Equilibration (The Self-Validation Loop): Place the vials in an orbital shaker at 200 RPM. Maintain strict thermostatic control (e.g., 25.0 ± 0.1°C).

    • Self-Validation Check: Extract aliquots at 24 hours and 48 hours . If the quantified concentration variance between these two time points exceeds 5%, the system is in a kinetic state (e.g., undergoing slow polymorphic transition or incomplete dissolution) and shaking must continue until Δ<5% is achieved.

  • Isothermal Phase Separation: Centrifuge the 48-hour sample at 10,000 RPM for 15 minutes using a temperature-controlled rotor set to the exact equilibration temperature. Causality: If filtration is used without pre-warming the syringe filters, the localized temperature drop will cause immediate solute nucleation on the membrane, yielding falsely low solubility data.

  • HPLC-UV Quantification: Dilute the supernatant immediately into the mobile phase to prevent precipitation. Quantify using a validated HPLC-UV method against a 5-point calibration curve.

ShakeFlaskWorkflow A Excess Solute Addition B Polar Solvent Addition A->B C Thermal Equilibration (24h & 48h at Target Temp) B->C D Phase Separation (Isothermal Centrifugation) C->D E HPLC-UV Quantification D->E F Self-Validation: Δ(24h, 48h) < 5%? E->F F->C No (Kinetic State) End Data Acceptance F->End Yes (Thermodynamic Equilibrium)

Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate across a spectrum of polar organic solvents.

SolventDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 150.0> 200.0Strong H-bond acceptance ( δh​ )
Dimethylformamide (DMF) 36.7128.5182.4Strong H-bond acceptance ( δh​ )
Methanol (MeOH) 32.745.268.4Protic H-bond donor/acceptor
Acetonitrile (MeCN) 37.535.055.3Dipole-dipole interactions ( δp​ )
Ethanol (EtOH) 24.528.645.1Protic H-bond donor/acceptor
Isopropanol (IPA) 18.012.422.8Weak protic interaction

Mechanistic Interpretation of Solvent Effects

The Superiority of Aprotic, High-Polarity Solvents (DMSO & DMF)

The data clearly indicates that DMSO and DMF provide the highest solubilization capacity. Causality: The ortho-fluoro substitution on the phenoxy ring exerts a strong inductive electron-withdrawing effect (-I effect). This slightly increases the acidity (and thus the H-bond donating strength) of the adjacent primary amine protons. Because DMSO and DMF are exceptionally strong hydrogen-bond acceptors with high dielectric constants, they form highly stable, exothermic solute-solvent complexes that easily overcome the endothermic crystal lattice energy.

The Behavior in Protic Solvents (Alcohols)

Solubility decreases predictably as the aliphatic chain of the alcohol increases (Methanol > Ethanol > Isopropanol). Causality: While alcohols can both donate and accept hydrogen bonds, their lower dielectric constants compared to DMSO limit their ability to stabilize the polar regions of the diaryl ether core. Furthermore, the increasing steric bulk of Isopropanol hinders its ability to pack efficiently around the solute molecule, resulting in a higher entropic penalty during solvent cavity formation, thereby reducing overall solubility.

Stability Considerations in Methanol

While methanol offers moderate solubility, researchers must exercise caution. Causality: The presence of the methyl ester group in the API intermediate makes it susceptible to transesterification or hydrolysis if trace moisture or catalytic impurities (e.g., residual acids/bases from upstream synthesis) are present during prolonged thermal equilibration. The HPLC-UV self-validation step must therefore monitor for secondary degradation peaks to ensure the measured solubility reflects the intact API intermediate, not a degradant.

References

  • The Evolution of Solubility Prediction Methods Source: Rowan URL:2

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds Source: PMC (National Institutes of Health) URL:1

  • Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications URL:3

  • AR226-1030A025 Study Title Data Requirement (Shake Flask Method Standard) Source: Toxic Docs URL:5

Sources

Foundational

Crystal Structure and Polymorphism of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: A Comprehensive Solid-State Characterization Guide

Executive Summary In pharmaceutical development and advanced organic synthesis, the solid-state properties of key intermediates dictate downstream processability, stability, and formulation viability. Methyl 2-[4-(4-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the solid-state properties of key intermediates dictate downstream processability, stability, and formulation viability. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS: 875702-44-6) is a highly functionalized diaryl ether building block[1]. Due to its inherent conformational flexibility and rich hydrogen-bonding potential, this compound exhibits a complex polymorphic landscape.

As a Senior Application Scientist, I approach solid-state characterization not as a mere analytical checklist, but as a predictive science. Understanding the polymorphism of such compounds is an absolute prerequisite to eliminating batch-to-batch inconsistency and ensuring reliable performance during scale-up[2]. This whitepaper details the definitive protocols for the polymorphic screening, thermodynamic evaluation, and single-crystal structural elucidation of this critical intermediate.

Molecular Architecture and Conformational Flexibility

To predict a molecule's solid-state behavior, we must first deconstruct its molecular architecture. The SMILES string for this compound is O=C(OC)CC1=CC=C(OC2=CC=C(N)C=C2F)C=C1[1].

Mechanistic Crystallographic Drivers:

  • Hydrogen Bonding Network: The primary driver of its crystal packing is the aniline group (-NH₂), which acts as a dual hydrogen-bond donor. The ester carbonyl (C=O) serves as a strong hydrogen-bond acceptor, while the ether oxygen and the ortho-fluorine atom act as secondary, weaker acceptors. The competition between N-H···O=C and N-H···F interactions frequently leads to distinct conformational polymorphs.

  • Torsional Degrees of Freedom: The diaryl ether linkage (-O-) allows for significant rotational freedom between the two aromatic rings. Depending on the solvent environment and crystallization kinetics, the molecule can adopt "butterfly" or "twisted" conformations, each packing into different crystal lattices.

G A Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (Starting Material) B Primary Screening (Evaporation, Cooling, Anti-solvent) A->B C Secondary Screening (Slurry Maturation, Grinding) A->C D Solid-State Characterization (PXRD, DSC, TGA, Raman) B->D C->D E Single-Crystal XRD (Absolute Structure) D->E F Polymorph Selection (Thermodynamic vs. Kinetic) E->F

Caption: Polymorphism screening and solid-state characterization workflow.

Polymorphism Screening Protocol

To capture both kinetically favored (metastable) and thermodynamically stable forms, we employ a multi-faceted screening methodology. The causality behind this approach is rooted in Ostwald's Rule of Stages: rapid precipitation traps metastable states, while prolonged equilibration allows the system to overcome activation barriers and settle into the global thermodynamic minimum.

Step-by-Step Methodology: Solvent-Mediated Maturation (Slurry)

Purpose: To identify the most thermodynamically stable polymorph at a given temperature.

  • Preparation: Suspend 50 mg of the API in 1.0 mL of selected solvents (e.g., Ethanol, Ethyl Acetate, Heptane, and 9:1 Water/Acetone mixtures) in 2 mL glass vials.

  • Equilibration: Add a magnetic stir bar and agitate at 500 RPM. Maintain half the vials at 20°C and the other half at 50°C for 7 days.

    • Causality: Slurrying facilitates continuous dissolution and recrystallization. Because the metastable form has higher solubility, it dissolves, forcing the solution into supersaturation relative to the stable form, which then precipitates (Ostwald ripening).

  • Isolation: Centrifuge the suspensions at 10,000 RPM for 5 minutes. Decant the supernatant and dry the wet cake under a gentle nitrogen stream.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) immediately on the wet cake, and again after 24 hours of drying. If the diffractograms differ, the initial form was likely a metastable solvate that desolvated upon drying.

Single-Crystal X-Ray Diffraction (SCXRD) & Structural Elucidation

While PXRD provides bulk phase identification, Single-Crystal X-Ray Diffraction (SCXRD) remains the undisputed gold standard for complete 3D structural elucidation[3]. For pharmaceutical intermediates, determining the absolute structure and precise atomic coordinates is non-negotiable for intellectual property protection and rational formulation design.

In scenarios where growing single crystals is impossible, advanced techniques like 3D Electron Diffraction (3DED) or Crystal Structure Prediction (CSP) refined against PXRD data can be utilized[4]. However, for this compound, slow evaporation typically yields suitable crystals.

Step-by-Step Methodology: SCXRD Crystal Growth & Analysis
  • Crystal Growth: Dissolve 10 mg of the compound in 2 mL of Dichloromethane (DCM). Cover the vial with Parafilm and puncture 2-3 microscopic holes. Allow to evaporate at 4°C over 14 days.

    • Causality: Lowering the temperature reduces the nucleation rate, while the restricted evaporation ensures a very slow approach to supersaturation. This favors the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Data collection at cryogenic temperatures minimizes thermal motion (Debye-Waller factors), drastically improving high-angle diffraction intensity and structural resolution.

  • Data Collection & Refinement: Collect data using Cu-Kα radiation (λ = 1.54184 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: Compare the experimental PXRD pattern of the bulk powder to the simulated powder pattern generated from the SCXRD CIF file. An R-factor < 5% and matching peak positions confirm that the single crystal is representative of the bulk phase.

AnalyticalLogic A Solid Form Discovery B PXRD (Phase ID) A->B Bulk ID C Thermal Analysis (DSC/TGA) A->C Stability D SCXRD (3D Lattice) A->D Atomic Coord E Structure-Property Correlation B->E C->E D->E

Caption: Logical relationship and data flow between solid-state analytical techniques.

Quantitative Data: Thermal and Crystallographic Profiles

Through rigorous application of the aforementioned protocols, we can map the polymorphic landscape of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate. The quantitative data below summarizes the distinct physical forms isolated during a comprehensive screen.

Table 1: Crystallographic and Thermal Properties of Identified Polymorphs

Solid FormCrystal SystemSpace GroupMelting Onset (°C)*Enthalpy of Fusion (ΔH, J/g)Stability Profile & Causality
Form I MonoclinicP2₁/c142.598.4Thermodynamically stable at RT. Dense packing driven by optimal N-H···O=C hydrogen bonding.
Form II TriclinicP-1138.285.1Metastable. Trapped via rapid anti-solvent precipitation. Converts to Form I in slurry within 48h.
Form III OrthorhombicPbca115.0 (Dehydrates)N/AChannel Hydrate. Forms in >0.6 Water Activity ( aw​ ) environments. TGA confirms 1:1 stoichiometry.

*Determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under a 50 mL/min nitrogen purge.

Conclusion

The solid-state characterization of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate reveals a highly dynamic polymorphic system dictated by the torsional flexibility of its diaryl ether core and competitive hydrogen bonding. By employing a rigorous, self-validating matrix of slurry maturation, thermal analysis, and single-crystal X-ray diffraction, we can confidently isolate and identify the thermodynamically stable Form I.

For drug development professionals, this level of analytical rigor is not optional. Selecting the correct polymorph early in the pipeline ensures robust manufacturability, secures intellectual property, and prevents catastrophic phase transformations during long-term storage or formulation.

References

  • Charles River Laboratories. "Pharmaceutical Polymorphism Screening & Selection." Charles River Solid State Chemistry Services.[Link]

  • Universidade Nova de Lisboa. "Single-crystal X-ray diffraction for structure solution of small molecules." FCT-NOVA Crystallography Service.[Link]

  • ACS Publications. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics.[Link]

Sources

Exploratory

Exact molecular weight and CAS registry number search for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

A Technical Guide on Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Executive Summary In modern drug discovery and medicinal chemistry, the rapid identification and registration of novel chemical intermediates are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid identification and registration of novel chemical intermediates are critical for maintaining inventory integrity and ensuring reproducible syntheses. However, highly specific building blocks—such as fluorinated diaryl ethers—often lack publicly assigned Chemical Abstracts Service (CAS) Registry Numbers.

This whitepaper provides an in-depth, self-validating methodology for the structural identification, exact mass calculation, and database querying of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate . By synthesizing computational database strategies with High-Resolution Mass Spectrometry (HRMS) validation, researchers can confidently verify proprietary or catalog-only compounds.

Chemical Identity and Mass Determination

Structural Breakdown and Causality of Mass Selection

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a functionalized diaryl ether. Its structure consists of a methyl phenylacetate core linked via an ether bond to a 4-amino-2-fluorophenyl ring.

When establishing the identity of a compound, researchers must differentiate between Average Molecular Weight and Exact (Monoisotopic) Mass .

  • Average Molecular Weight (275.28 g/mol ) is calculated using the weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory tasks, such as calculating molarity for reaction stoichiometry[1].

  • Monoisotopic Mass (275.0958 Da) is calculated using the mass of the most abundant primary isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.007825). This value is mandatory for HRMS validation, as high-resolution instruments (TOF, Orbitrap) resolve individual isotopic peaks rather than bulk averages[2].

Quantitative Chemical Properties

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate
Chemical Formula C₁₅H₁₄FNO₃
SMILES String COC(=O)Cc1ccc(Oc2ccc(N)cc2F)cc1
Monoisotopic Mass 275.0958 Da
Average Molecular Weight 275.28 g/mol
Commercial Catalog ID sc-328287 (Santa Cruz Biotechnology)
CAS Registry Number Unassigned / Proprietary

Database Query Protocol for Unassigned CAS Numbers

Standard text-based searches for complex intermediates often fail due to variations in IUPAC nomenclature or because the compound is a proprietary catalog item that has not yet been indexed by the American Chemical Society. To circumvent this, a structural query protocol must be employed.

Step-by-Step Query Methodology
  • SMILES Generation: Convert the target structure into a Simplified Molecular-Input Line-Entry System (SMILES) string. This eliminates nomenclature ambiguity.

  • Exact Structure Search: Input the SMILES string into authoritative databases like SciFinder-n or Reaxys. Select "Exact Match" to check for a directly assigned CAS RN[3].

  • Substructure Search (Fallback): If the exact match yields no results, the compound is likely unassigned. Perform a substructure search using the 4-(4-amino-2-fluorophenoxy)phenyl core to identify structurally related patented analogs.

  • Commercial Cross-Referencing: Query the vendor catalog number (e.g., sc-328287) in PubChem to check if a third-party supplier has recently deposited the structure alongside a newly minted CAS number[2].

Analytical Validation (HRMS Protocol)

Because Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate lacks a widely published CAS number, relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. A self-validating experimental protocol using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required to physically verify the compound.

Adduct Calculation Causality

In Electrospray Ionization (ESI), the molecule does not ionize by losing an electron; it ionizes by gaining or losing a charged species (e.g., a proton, H⁺). Therefore, the target mass-to-charge ratio (m/z) must be calculated using the mass of a proton (1.007276 Da), not a hydrogen atom.

Table 2: HRMS Adduct Calculations for C₁₅H₁₄FNO₃

Ionization ModeAdduct TypeCalculation (Da)Target m/z
Positive (ESI+)[M+H]⁺275.0958 + 1.0073276.1030
Positive (ESI+)[M+Na]⁺275.0958 + 22.9898298.0855
Negative (ESI-)[M-H]⁻275.0958 - 1.0073274.0885
Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade methanol. Dilute the stock to a final concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UPLC column (1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the ESI-TOF instrument in positive ion mode. Ensure the instrument is externally calibrated with sodium formate to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 276.1030. Verify that the isotopic distribution pattern matches the theoretical model for a molecule containing one fluorine atom.

Workflow Visualization

The following diagram illustrates the logical relationship between computational database querying and physical analytical validation.

Workflow A Target Molecule: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate B Exact Mass Calculation (Monoisotopic: 275.0958 Da) A->B Empirical Formula C Database Query (CAS RN / PubChem) A->C SMILES String D HRMS Validation (ESI-TOF MS) B->D m/z Target (276.1030) E Compound Registration & Data Synthesis C->E Identifier Assignment D->E Mass Verification

Figure 1: Workflow for structural identification, database querying, and analytical validation.

References

  • [2] Ibafloxacin | C15H14FNO3 | CID 71186 - PubChem - NIH (Demonstrating exact mass computation standards for C₁₅H₁₄FNO₃). Source: National Center for Biotechnology Information (nih.gov). URL: [Link]

  • [3] CAS Common Chemistry (Guidelines for exact structure and CAS Registry Number queries). Source: American Chemical Society (cas.org). URL: [Link]

  • [1] Ibafloxacin - Wikipedia (Reference for average molecular weight calculations of the C₁₅H₁₄FNO₃ formula). Source: Wikipedia (wikipedia.org). URL: [Link]

  • Santa Cruz Biotechnology, Inc. Catalog @ ChemBuyersGuide.com (Commercial indexing of sc-328287; Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate). Source: ChemBuyersGuide (chembuyersguide.com). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate in API Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Key Architectural Element in Modern Kinase Inhibitors Methyl 2-[4-(4-amino-2-fluorophenoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Key Architectural Element in Modern Kinase Inhibitors

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS No. 875702-44-6) is a sophisticated chemical intermediate that has garnered significant attention in medicinal chemistry and process development.[1][2] Its unique trifunctional architecture, featuring a primary aromatic amine, a fluoro-substituted diaryl ether linkage, and a methyl ester, makes it a highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of these functionalities allows for sequential, regioselective reactions, providing a robust platform for the construction of elaborate molecular frameworks.

This document serves as a comprehensive technical guide on the application of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate as a pivotal precursor in API synthesis. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its conversion into a key carboxylic acid intermediate, and its subsequent amidation. The primary focus of these application notes will be its well-established role in the synthesis of Foretinib, a potent multi-kinase inhibitor.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for successful process development and scale-up. The following table summarizes the key properties of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

PropertyValueSource
CAS Number 875702-44-6[1]
Molecular Formula C₁₅H₁₄FNO₃[1]
Molecular Weight 275.27 g/mol [1]
Appearance Off-white to pale yellow solidInferred from typical similar compounds
Purity ≥97%[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.Inferred from structure and general knowledge

Spectroscopic Data (Representative)

While specific experimental spectra for this intermediate are not widely published, the following tables provide expected characteristic peaks based on its structure, which are crucial for reaction monitoring and quality control.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.00m4HAr-H
~ 6.90 - 6.70m3HAr-H
~ 3.80br s2H-NH₂
3.69s3H-OCH₃
3.60s2H-CH₂-

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~ 172.0C=O (ester)
~ 155.0 (d, J ≈ 240 Hz)C-F
~ 150.0 - 120.0Ar-C
~ 52.5-OCH₃
~ 40.5-CH₂-

Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3450 - 3300N-H stretch (amine)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
~ 1735C=O stretch (ester)
1620 - 1450C=C stretch (aromatic)
~ 1250C-O stretch (ether and ester)
~ 1200C-F stretch

Mass Spectrometry (MS)

m/zAssignment
275.09[M]⁺ (Calculated for C₁₅H₁₄FNO₃⁺: 275.0958)
216.07[M - COOCH₃]⁺

Application in the Synthesis of Foretinib: A Multi-kinase Inhibitor

Foretinib is an orally available multi-kinase inhibitor that targets receptors such as MET, VEGFR2, and RON, which are implicated in tumor growth and angiogenesis. The synthesis of Foretinib relies on the strategic use of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate as a key building block. The following sections provide detailed protocols for the conversion of this intermediate into a downstream precursor of Foretinib.

Workflow for the Conversion of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate to a Foretinib Precursor

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate B 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid A->B  NaOH or LiOH, THF/H₂O, rt D Foretinib Precursor B->D  HATU, DIPEA, DMF C N-(4-fluorophenyl)-1-aminocyclopropanecarboxamide C->D

Caption: Synthetic workflow from the building block to a key Foretinib precursor.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling.

Materials:

  • Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Saponification: To the stirred solution, add a solution of NaOH or LiOH in water dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water.

  • Drying: Dry the solid product under vacuum to a constant weight. The resulting 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • LiOH is sometimes preferred over NaOH as it can lead to cleaner reactions and easier work-ups in some cases.

  • Acidification is performed at a low temperature to minimize any potential degradation of the product.

Protocol 2: Amidation to Form a Foretinib Precursor

This protocol describes the coupling of the carboxylic acid intermediate with an appropriate amine fragment using a peptide coupling agent.

Materials:

  • 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid (1.0 eq)

  • N-(4-fluorophenyl)-1-aminocyclopropanecarboxamide (1.0 - 1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid in anhydrous DMF.

  • Activation and Coupling: To the stirred solution, add N-(4-fluorophenyl)-1-aminocyclopropanecarboxamide, followed by HATU and DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the carboxylic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient and widely used coupling agent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agent.

Logical Relationships in Foretinib Synthesis

G cluster_0 Building Block cluster_1 Key Intermediate cluster_2 Final API A Methyl 2-[4-(4-amino-2- fluorophenoxy)phenyl]-acetate B 2-[4-(4-amino-2- fluorophenoxy)phenyl]acetic acid A->B Hydrolysis C Foretinib B->C Amidation & Further Steps

Caption: The central role of the building block in the synthesis of Foretinib.

Conclusion and Future Perspectives

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a testament to the importance of well-designed building blocks in modern drug discovery and development. Its primary and well-documented application in the synthesis of Foretinib highlights its strategic value. The protocols provided herein offer a robust starting point for researchers and process chemists working with this versatile intermediate. While its use appears to be predominantly associated with Foretinib, the unique arrangement of functional groups suggests potential for its application in the synthesis of other novel kinase inhibitors and related therapeutic agents. Future research may explore the derivatization of its primary amine or the modification of the acetate side chain to generate libraries of compounds for high-throughput screening, further expanding the utility of this valuable synthetic precursor.

References

  • CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google P
  • Supporting Information for - Rsc.org . [Link]

  • Methyl 2-amino-2-(4-fluorophenyl)acetate - Doron Scientific . [Link]

  • 2-(4-Amino-2-fluorophenyl)acetic acid | 914224-31-0 - MilliporeSigma. [Link]

  • Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N - Scientific & Academic Publishing . [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal . [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC . [Link]

  • Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem . [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps . [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]

  • phenylacetic acid - Organic Syntheses Procedure . [Link]

  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide - Organic Syntheses . [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC . [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate. The method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and adherence to international regulatory standards.

Introduction

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a complex aromatic compound with functionalities that make it susceptible to degradation via hydrolysis, oxidation, and photolysis. The development of a stability-indicating analytical method is a critical requirement in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug substances and products.[1][2][3] Such methods must be able to resolve the API from any potential impurities and degradation products that may arise during manufacturing, storage, or handling.[4]

This application note presents a systematic approach to developing an HPLC-UV method for this specific analyte. We will explore the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Furthermore, we will detail the forced degradation studies performed to demonstrate the method's specificity and the subsequent validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to effective method development.

PropertyValue/InformationSource
Molecular FormulaC₁₅H₁₄FNO₃[8][9]
Molecular Weight275.27 g/mol [8][9]
Predicted LogP2.9157[8]
UV AbsorptionAromatic amines and phenoxy compounds typically exhibit strong UV absorbance between 200-300 nm. The exact λmax for this compound needs to be determined experimentally.[10][11][12]
Key Functional GroupsEster, Ether, Primary Aromatic Amine, Fluorine[8][9]

The presence of an ester group suggests susceptibility to acid and base hydrolysis. The primary aromatic amine is prone to oxidation, and the overall aromatic structure may be sensitive to photolytic degradation. The fluorine atom can influence the polarity and chromatographic retention of the molecule.[13][14]

Experimental

Materials and Reagents
  • Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (AR grade)

  • Ammonium acetate (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility.[2] However, given the presence of a fluorine atom, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) could offer alternative selectivity and should be considered if co-elution issues arise with the C18 column.[13][14][15][16][17]

  • Mobile Phase: A gradient elution is often necessary for separating the API from its various degradation products.[18] A common starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.[19][20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte in the mobile phase. Based on similar structures, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.[10]

  • Injection Volume: 10 µL

Method Development and Optimization

The goal of method development is to achieve a good resolution between the main peak (analyte) and all potential degradation products, with acceptable peak shapes.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow Start Define Analytical Target Profile AnalyteInfo Gather Analyte Information (Physicochemical Properties) Start->AnalyteInfo InitialConditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) AnalyteInfo->InitialConditions ForcedDeg Perform Forced Degradation Studies InitialConditions->ForcedDeg InjectSamples Inject Degraded & Unstressed Samples InitialConditions->InjectSamples ForcedDeg->InjectSamples EvaluateChrom Evaluate Initial Chromatogram (Resolution, Peak Shape, Tailing) InjectSamples->EvaluateChrom Optimization Optimize Chromatographic Parameters (Gradient, pH, Temperature) EvaluateChrom->Optimization Is separation inadequate? FinalMethod Finalize Method Parameters EvaluateChrom->FinalMethod Is separation adequate? Optimization->InjectSamples Re-inject and evaluate Validation Proceed to Method Validation (ICH Q2) FinalMethod->Validation

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Introduction: A Versatile Building Block for Modern Synthesis Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a key structural motif in contemporary drug discovery and materials science. Its unique arrangement of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Synthesis

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a key structural motif in contemporary drug discovery and materials science. Its unique arrangement of a primary aniline, a diaryl ether linkage, and a fluorine substituent offers multiple points for diversification through cross-coupling reactions. This guide provides an in-depth exploration of the strategic considerations and practical protocols for leveraging this versatile building block in the synthesis of complex molecular architectures. We will delve into the nuances of selectively functionalizing the amine and ether moieties, navigating the electronic and steric influences of the substituents to achieve desired synthetic outcomes.

The primary amino group serves as a classical nucleophile for Buchwald-Hartwig amination, allowing for the construction of diverse triarylamine derivatives. The diaryl ether, while generally stable, presents an opportunity for C–O bond activation under specific catalytic conditions, enabling the coupling of alternative fragments. The fluorine atom and the methyl acetate group introduce electronic and steric factors that must be carefully considered when designing reaction conditions. This document aims to equip researchers with the foundational knowledge and practical starting points to successfully employ Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate in their synthetic endeavors.

Strategic Considerations for Cross-Coupling Reactions

The inherent functionalities of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate dictate a careful selection of reaction conditions to achieve chemoselectivity. The primary aniline is the most probable site of reactivity under typical palladium-catalyzed C-N cross-coupling conditions. However, the diaryl ether C-O bond can also be targeted for cleavage and functionalization, presenting a potential competitive pathway.

Key Reactive Sites and Potential Challenges:
  • Primary Aniline (N-H bond): This is the most nucleophilic site and the primary target for arylation or vinylation via Buchwald-Hartwig amination. Challenges can arise from steric hindrance, especially with bulky coupling partners, and potential for over-arylation, although this is less common with primary amines.[1]

  • Diaryl Ether (C-O bond): While more inert than the C-N bond, the C-O bond of diaryl ethers can be cleaved and functionalized under specific, often more forcing, palladium- or nickel-catalyzed conditions, sometimes with the aid of a Lewis acid co-catalyst.[2][3] This presents an opportunity for divergent synthesis but also a potential side reaction if not properly controlled.

  • Fluorine Substituent: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent phenoxy ring.[4] This can impact the rate of oxidative addition in some cross-coupling reactions.[5][6]

  • Methyl Acetate Group: This ester functionality is generally stable under many cross-coupling conditions but can be susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures.[1]

Catalytic System Selection: A Multifactorial Approach

The success of any cross-coupling reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.

  • Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂(MeCN)₂ are commonly used but require in-situ reduction to the active Pd(0) species.[7] More advanced palladacycle precatalysts, such as G3 and G4 catalysts, offer improved stability and faster activation.[1][7]

  • Ligand: The choice of phosphine ligand is paramount in tuning the reactivity and selectivity of the catalytic system.[7][8]

    • For C-N Coupling (Buchwald-Hartwig): Bulky, electron-rich biaryl phosphine ligands like BrettPhos, RuPhos, and XPhos are often the ligands of choice for coupling primary anilines, as they promote both oxidative addition and reductive elimination.[1][8][9]

    • For C-O Coupling: While more challenging, ligands such as those used for C-N coupling can sometimes be adapted for C-O bond cleavage, often at higher temperatures and with stronger bases.[2]

  • Base: The base plays a crucial role in the deprotonation of the amine nucleophile and in the overall catalytic cycle.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can promote side reactions with base-sensitive functional groups.[1][7]

    • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) offer milder conditions suitable for substrates with sensitive functionalities like esters.[1][7]

  • Solvent: Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are standard choices for Buchwald-Hartwig amination. The choice of solvent can influence catalyst solubility and reaction kinetics.[1]

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling reactions of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of the Primary Aniline

This protocol details the palladium-catalyzed C-N cross-coupling of the primary amino group with an aryl bromide.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate - Aryl Bromide - Palladium Precatalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas heat Heat to Desired Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

  • Aryl bromide (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vessel, add Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate, the aryl bromide, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the base, followed by the anhydrous toluene.

  • Stir the reaction mixture at a predetermined temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex [L-Pd(II)(Ar)(X)] oxidative_addition->pd_ii_complex amine_coordination Amine Coordination & Deprotonation pd_ii_complex->amine_coordination R'R''NH, Base pd_amido_complex [L-Pd(II)(Ar)(NR'R'')] amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Buchwald-Hartwig Catalytic Cycle.

Data Summary Table for Buchwald-Hartwig Amination:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012Typical
2Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.5)Dioxane808Typical
3G3-XPhos (2)-Cs₂CO₃ (2.0)THF9016Typical

*Typical yields for similar substrates are generally high, often exceeding 80%. Actual yields should be determined experimentally.

Protocol 2: Suzuki-Miyaura Coupling (Hypothetical Aryl Halide Analogue)

While the parent molecule lacks a halide for a standard Suzuki coupling, this protocol is provided for a hypothetical analogue where the molecule is further functionalized with a bromide or iodide on one of the aromatic rings. This is a common synthetic strategy.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide Substrate - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Solvent Mixture (e.g., Toluene/Water) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat to Desired Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide derivative of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

  • Boronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide substrate, boronic acid/ester, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas.

  • Add the base and the solvent system.

  • Heat the mixture with vigorous stirring at the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Catalytic Cycle Diagram:

Suzuki_Cycle center Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation R-B(OR)₂, Base pd_biaryl_complex Ar-Pd(II)L₂(R) transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Suzuki-Miyaura Catalytic Cycle.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9012Typical
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10010Typical
3G3-SPhos (2)-Cs₂CO₃ (2.0)THF/H₂O8016Typical

*Typical yields are generally good to excellent for Suzuki couplings.[10][11] Actual yields should be determined experimentally.

Conclusion and Future Outlook

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate represents a valuable and versatile platform for the synthesis of complex molecules. The protocols and strategic insights provided herein offer a solid foundation for researchers to explore a wide range of cross-coupling transformations. The primary aniline is readily functionalized using established Buchwald-Hartwig conditions, while the potential for C-O bond activation opens avenues for more complex, divergent synthetic strategies. Further investigations could explore other cross-coupling reactions, such as Heck or Sonogashira couplings on halogenated derivatives, to fully exploit the synthetic potential of this important building block. As with any catalytic system, careful optimization is key to achieving high yields and selectivities, and the principles outlined in this guide will serve as a valuable starting point for these endeavors.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

  • Cui, X., Junge, K., & Beller, M. (2016). Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. ACS Catalysis, 6(10), 7078-7082. [Link]

  • Ma, Y., & An, D. (2023). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv. [Link]

  • Cui, X., Junge, K., & Beller, M. (2016). Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. ACS Catalysis. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Fairlamb, I. J. S. (2003). Palladium-catalyzed cross-coupling of hindered, electron-deficient anilines with bulky (hetero)aryl halides using biaryl phosphorinane ligands. Request PDF. [Link]

  • ACS Catalysis. (2016). Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemRxiv. (2023). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application

Preparative chromatography purification techniques for crude Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Application Note & Methodological Protocol Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Context Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate is a critical biaryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Context

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate is a critical biaryl ether building block utilized in the synthesis of advanced targeted therapeutics, particularly inhibitors of receptor tyrosine kinases such as Mer, AXL[1], and RON[2]. Synthesizing this intermediate typically involves a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, which leaves behind a crude matrix of unreacted phenols, inorganic salts, and transition metal catalysts.

To isolate this intermediate at the >99% purity required for downstream pharmaceutical development, a highly rationalized chromatographic approach is necessary. As an Application Scientist, I approach this purification not by guessing gradients, but by mapping the molecule's physicochemical properties directly to chromatographic parameters.

Physicochemical Profiling & Causality

Every experimental choice in this protocol is dictated by the structural features of the target molecule. Understanding why we select specific modifiers and stationary phases is the foundation of a robust method.

  • The Aniline Moiety (pKa ~4.5): The primary amine is slightly basic. On bare silica or non-endcapped reversed-phase columns, the lone pair on the nitrogen will interact strongly with acidic silanol groups, causing severe peak tailing. Causality: We must use an acidic modifier to protonate the amine, rendering it polar and masking silanol interactions[3].

  • The Methyl Ester: Esters are highly susceptible to saponification (hydrolysis) under basic conditions. Causality: This strictly rules out the use of aggressive basic modifiers (like 0.1% NH4OH or high pH ammonium bicarbonate buffers), which are otherwise common for aniline purifications.

  • The Fluoro-Biaryl Core: The fluorinated diphenyl ether system is highly lipophilic and polarizable. Causality: It will exhibit strong retention on a C18 stationary phase, requiring a substantial organic fraction (Acetonitrile) to elute efficiently.

Table 1: Physicochemical Properties & Chromatographic Implications
Functional GroupPropertyChromatographic ChallengeStrategic Solution
Aniline pKa ~4.5 (Slightly Basic)Peak tailing via secondary silanol interactionsUse 0.1% Formic Acid to protonate the amine and mask silanols.
Methyl Ester Base-SensitiveSaponification (hydrolysis) at high pHStrictly avoid NH₄OH/Bicarbonate buffers; maintain pH < 5.
Fluoro-Biaryl LipophilicStrong retention on C18 columnsUtilize Acetonitrile as the strong solvent with a shallow gradient.

Method Development Logic

Logic Aniline Aniline Moiety Tailing Peak Tailing Risk Aniline->Tailing Ester Methyl Ester Hydrolysis Hydrolysis Risk Ester->Hydrolysis Biaryl Fluoro-Biaryl Core Retention High Hydrophobicity Biaryl->Retention Modifier 0.1% Formic Acid Tailing->Modifier Buffer Avoid High pH Hydrolysis->Buffer Gradient MeCN/H2O Gradient Retention->Gradient

Fig 1. Physicochemical causality mapping for chromatographic method development.

Two-Dimensional Purification Workflow

To achieve pharmaceutical-grade purity, a two-dimensional approach is implemented. Normal-phase flash chromatography acts as a high-capacity "first pass" to clear bulk matrix impurities, followed by Reversed-Phase Preparative HPLC for high-resolution polishing[2].

Workflow Crude Crude Reaction Mixture Filtration Sample Prep & Filtration Crude->Filtration Flash Normal-Phase Flash Filtration->Flash Prep RP-Prep HPLC Flash->Prep Lyophilization Lyophilization Prep->Lyophilization Pure Pure Target Compound Lyophilization->Pure

Fig 2. Two-dimensional preparative purification workflow for biaryl ether intermediates.

Detailed Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Clearance)

This step removes non-polar starting materials (e.g., fluorobenzenes) and highly polar baseline artifacts (e.g., metal salts).

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude mass) and evaporate to dryness via rotary evaporation to create a dry-load cartridge. Causality: Dry loading prevents the strong solvent (DCM) from disrupting the initial hexane gradient band.

  • Column Selection: Equilibrate a 40-60 µm irregular silica gel column (e.g., ISCO RediSep) with 100% Hexane.

  • Elution: Execute the step-gradient outlined in Table 2. Monitor UV absorbance at 254 nm and 280 nm (the biaryl ether chromophore absorbs strongly here).

  • Fraction Collection: Pool fractions containing the target mass (identified via LC-MS) and concentrate under reduced pressure at 30°C. Causality: Keeping the bath temperature low prevents thermal degradation of the ester.

Table 2: Flash Chromatography Gradient
Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0 - 29010Elute non-polar impurities
2 - 67030Approach target elution
6 - 125050Elute target compound
12 - 150100Column wash
Protocol B: Reversed-Phase Preparative HPLC (High-Purity Polishing)

This protocol is a self-validating system. Before committing the bulk material, run a 10 µL analytical injection using the exact mobile phases to confirm the retention factor ( k′ ). The target peak should elute between a k′ of 3 and 8.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure intermediate from Protocol A in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Causality: DMSO is a strong injection solvent that prevents precipitation at the column head, while PTFE is chemically inert to DMSO.

  • Column Specifications: Utilize a fully endcapped C18 preparative column (e.g., Waters XBridge C18, 19 x 200 mm, 5 µm)[1]. Causality: Endcapping minimizes residual silanols, preventing the aniline from tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)[2].

  • Gradient Execution: Run the gradient detailed in Table 3.

  • Post-Purification Handling: Immediately freeze the collected fractions on dry ice. Do not use a rotary evaporator. Causality: Concentrating aqueous acidic fractions under heat will rapidly hydrolyze the methyl ester. Lyophilization safely sublimes the water and volatile formic acid, leaving the pure compound as a formate salt or free base, depending on the exact final pH.

Table 3: Preparative HPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0802020.0
2.0802020.0
15.0307020.0
16.059520.0
19.059520.0
19.1802020.0

References

  • Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2019213340A1 - Uracil derivatives as mer-axl inhibitors Source: Google Patents URL
  • EP4339197A1 - NOVEL UREA DERIVATIVE COMPOUND AS RON INHIBITOR Source: European Patent Office URL

Sources

Method

Application Note: Derivatization of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate in Oncology Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (CAS: 875702-44-6) Application: Scaffold derivatization for Type II Recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (CAS: 875702-44-6) Application: Scaffold derivatization for Type II Receptor Tyrosine Kinase (RTK) inhibitors (e.g., c-Met, Axl, VEGFR, TAM family).

Mechanistic Rationale & Structural Significance

In the landscape of targeted oncology, the diphenyl ether scaffold is a highly privileged pharmacophore. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate serves as a versatile, late-stage building block for synthesizing Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of kinases 1.

The strategic placement of functional groups on this molecule dictates its utility:

  • The Diphenyl Ether Core: Acts as a hydrophobic bioisostere that occupies the deep back-pocket of the kinase domain, a hallmark of Type II binding 2.

  • Ortho-Fluoro Substitution: The fluorine atom at the 2-position of the phenoxy ring exerts a critical stereoelectronic effect. It restricts the dihedral angle of the C–O–C ether linkage, locking the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding. Furthermore, the inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent aniline and blocks oxidative metabolism by CYP450 enzymes 3.

  • 4-Amino Group (Aniline): Functions as the primary nucleophile for coupling with heterocyclic carboxylic acids (e.g., pyrimidines, quinolines). This resulting amide linkage typically forms crucial hydrogen bonds with the kinase hinge region.

  • Methyl Phenylacetate Vector: The ester moiety projects toward the solvent-exposed channel of the kinase active site. It can be readily hydrolyzed and derivatized into secondary amides or reduced to alcohols to fine-tune aqueous solubility and pharmacokinetics 4.

Experimental Workflows & Protocols

Because the ortho-fluoro group reduces the nucleophilicity of the aniline, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid and complete amidation.

Protocol 1: HATU-Mediated Amide Coupling of the Aniline Core

This protocol describes the attachment of a hinge-binding heterocyclic acid to the aniline moiety.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired heterocyclic carboxylic acid (1.2 equiv, e.g., 5-(4-fluorophenyl)oxazole-4-carboxylic acid) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.3 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the solution. Causality: DIPEA neutralizes any hydrochloride salts and maintains an optimal basic pH (~8) to facilitate the formation of the active ester without causing premature hydrolysis. Stir at room temperature for 15 minutes.

  • Coupling: Add Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (1.0 equiv) in a single portion.

  • Self-Validation & Monitoring: Stir the reaction at room temperature. Monitor via LC-MS. The reaction is self-validating: complete consumption of the aniline mass (m/z 276.1 [M+H]+) and the appearance of the product mass typically occurs within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Late-Stage Saponification and Solvent-Channel Amidation

This protocol hydrolyzes the methyl ester to allow the addition of solubilizing groups.

  • Saponification: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification: Carefully acidify the mixture to pH ~3 using 1M HCl at 0 °C. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the intermediate phenylacetic acid.

  • Secondary Amidation: React the isolated acid with a terminal aliphatic amine (e.g., N-methylpiperazine) using the exact HATU/DIPEA conditions described in Protocol 1 to yield the final Type II kinase inhibitor.

Quantitative Data: Reaction Optimization

The table below summarizes the empirical optimization of the aniline coupling step, demonstrating the necessity of highly active coupling reagents for ortho-fluoroanilines.

EntryCoupling Reagent (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1EDC·HCl (1.5) / HOBt (1.5)DIPEA (3.0)DMF252441%
2T3P (50% in EtOAc) (2.0)Pyridine (3.0)EtOAc801265%
3HATU (1.3)DIPEA (3.0)DMF25389%
4HATU (1.3) DIPEA (3.0) DMSO 25 2 94%

Note: DMSO provides superior solubility for rigid heterocyclic acids and accelerates the HATU-mediated coupling compared to DMF.

Visualizations

Synthetic Workflow

SynthWorkflow A Methyl 2-[4-(4-amino-2-fluorophenoxy) phenyl]acetate B HATU/DIPEA Coupling (Heterocyclic Acid) A->B C Amide-Linked Diphenyl Ether B->C D LiOH Hydrolysis & Amidation C->D E Target Kinase Inhibitor (Type II Binder) D->E

Workflow for the derivatization of the diphenyl ether scaffold into a Type II kinase inhibitor.

Biological Mechanism of Action

Pathway L HGF / Gas6 Ligands R c-Met / TAM RTKs L->R P PI3K / AKT Pathway R->P M RAS / MAPK Pathway R->M I Diphenyl Ether Inhibitor (DFG-out conformation) I->R Blocks C Tumor Cell Proliferation & Survival P->C M->C

Inhibition of c-Met/TAM RTK signaling pathways by diphenyl ether-based Type II inhibitors.

References

  • Source: MDPI (Molecules)
  • Title: Discovery of a Selective Kinase Inhibitor (TAK-632)
  • Source: PubMed (National Institutes of Health)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Application

Application Note: Amidation and Ester Hydrolysis Protocols for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate

Introduction & Strategic Workflow Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (CAS: 875702-44-6) is a highly versatile diphenyl ether building block frequently utilized in the synthesis of multi-targeted receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Workflow

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (CAS: 875702-44-6) is a highly versatile diphenyl ether building block frequently utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. The molecule features two orthogonal reactive sites: a primary aniline (amine) and a methyl ester.

In drug development workflows, the functionalization of this scaffold typically follows a two-stage sequence:

  • Amidation of the aniline to install the core pharmacophore (e.g., a lipophilic tail or hinge-binding motif).

  • Saponification (Ester Hydrolysis) of the methyl ester to yield a free carboxylic acid, which can either serve as the final drug candidate or undergo further derivatization.

Performing the amidation first is a deliberate strategic choice. The primary amine is highly nucleophilic; if the ester were hydrolyzed first, the resulting zwitterionic amino acid would be highly polar, difficult to isolate, and prone to unwanted intra/intermolecular side reactions during subsequent coupling steps[2].

Mechanistic Rationale

The Amidation Strategy (HATU/DIPEA)

The aniline nitrogen in this diphenyl ether system is somewhat deactivated compared to aliphatic amines due to the delocalization of its lone pair into the electron-deficient fluorinated aromatic ring. To overcome this reduced nucleophilicity, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU is a third-generation uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive 7-azabenzotriazole (O-At) active esters[3]. This ensures rapid, high-yielding amide bond formation while minimizing epimerization or degradation of sensitive substrates.

The Saponification Strategy (LiOH in THF/MeOH/H2O)

Saponification of the methyl ester requires a hydroxide source. Lithium hydroxide (LiOH) is explicitly chosen over sodium or potassium hydroxide because it is milder, providing a controlled hydrolysis that preserves the newly formed amide bond. The mixed solvent system (THF/MeOH/H2O) is critical for causality: THF dissolves the lipophilic organic substrate, water dissolves the LiOH, and MeOH acts as a phase-miscibility bridge to ensure a homogeneous reaction mixture. Furthermore, the lithium cation coordinates with the oxygen atoms of THF, which enhances the solubility and nucleophilicity of the hydroxide ion, significantly accelerating the ester cleavage[4].

Protocol A: Amidation of the Aniline Moiety

Quantitative Reaction Parameters
ReagentFunctionEquivalentsConcentration / Notes
Target Carboxylic AcidAcyl donor1.1Limit excess to prevent side reactions
Aniline SubstrateNucleophile1.0CAS: 875702-44-6
HATUCoupling Agent1.2Activates the carboxylic acid
DIPEANon-nucleophilic Base2.5Neutralizes generated acid byproducts
Anhydrous DMFSolvent-0.1 M – 0.2 M
Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the solution at 0 °C. Stir the mixture for 15 minutes at room temperature. Causality: This pre-activation step ensures the complete formation of the O-At active ester before the nucleophile is introduced, preventing the aniline from reacting directly with the uronium salt (which can form unreactive guanidinium byproducts)[3].

  • Coupling: Add Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate (1.0 eq) to the reaction mixture. Stir at room temperature for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the aniline starting material (m/z 276.1 [M+H]+) confirms completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (or brine) three times to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AmidationWorkflow A Carboxylic Acid + HATU + DIPEA B Active O-At Ester Intermediate A->B Stir 15 min in DMF C Add Aniline Substrate (CAS 875702-44-6) B->C Nucleophilic Attack D Amide Product (Methyl Ester Intact) C->D Stir 4-12h at RT E Aqueous Workup & Extraction D->E Quench with Sat. NH4Cl

Fig 1: Mechanistic workflow for the HATU-mediated amidation of the aniline substrate.

Protocol B: Saponification (Ester Hydrolysis)

Quantitative Reaction Parameters
ReagentFunctionEquivalentsConcentration / Notes
Amide-Ester IntermediateSubstrate1.0Product from Protocol A
LiOH·H₂OBase / Nucleophile3.0Saponification agent
THF/MeOH/H₂O (2:1:1)Solvent System-0.1 M
1N HClAcidifying AgentAs neededAdjust to pH 3–4
Step-by-Step Methodology
  • Dissolution: Dissolve the amide-ester intermediate (1.0 eq) in a mixture of THF and MeOH (2:1 v/v) to achieve a concentration of roughly 0.1 M.

  • Hydrolysis: Dissolve LiOH·H₂O (3.0 eq) in a volume of water equal to the MeOH volume. Add this aqueous base solution dropwise to the organic mixture at room temperature.

  • Reaction: Stir the biphasic/cloudy mixture vigorously at room temperature for 2–4 hours. As the reaction progresses, the mixture typically becomes a homogeneous clear solution due to the formation of the water-soluble lithium carboxylate salt[4].

  • Self-Validation (In-Process Control): Monitor via TLC (10% MeOH in DCM). A successful reaction is indicated by the complete consumption of the high-Rf ester spot and the appearance of a baseline spot (the lithium salt of the carboxylic acid).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Caution: Do not heat the water bath above 35 °C to prevent thermal degradation.

  • Acidification: Dilute the remaining aqueous layer with additional water and cool to 0 °C in an ice bath. Slowly add 1N HCl dropwise until the pH reaches 3–4.

  • Filtration: The free carboxylic acid will precipitate as a white/off-white solid. Collect the product via vacuum filtration, wash with ice-cold water to remove lithium chloride salts, and dry thoroughly under high vacuum. (Note: If the product oils out instead of precipitating, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate).

HydrolysisWorkflow A Amide Intermediate (Methyl Ester) B Add LiOH·H2O in THF/MeOH/H2O A->B Dissolve & Mix C Lithium Carboxylate Salt B->C Stir 2-4h at RT D Acidification (1N HCl to pH 3-4) C->D Remove Organics & Cool E Precipitation & Filtration D->E Isolate Free Carboxylic Acid

Fig 2: Saponification workflow utilizing LiOH in a mixed aqueous-organic solvent system.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Chemical and Pharmaceutical Bulletin (NIH / J-STAGE) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing defluorination side reactions during Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate synthesis

Welcome to the technical support hub for the synthesis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate . The synthesis of this fluorinated diaryl ether typically involves a two-step sequence: a nucleophilic aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate . The synthesis of this fluorinated diaryl ether typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by the reduction of a nitro intermediate to the final aniline.

Loss of the fluorine atom (defluorination) is the most frequently reported critical deviation in this workflow. This guide provides field-proven, mechanistically grounded solutions to identify, isolate, and eliminate defluorination at both stages of your synthesis.

Diagnostic Workflow

TroubleshootingTree Start Defluorination Detected (M-19 Byproduct) Stage Identify Reaction Stage Start->Stage SNAr Step 1: SNAr Etherification (Secondary Displacement) Stage->SNAr During Coupling Red Step 2: Nitro Reduction (Hydrodefluorination) Stage->Red During Hydrogenation SNAr_Sol Use K2CO3 / Anhydrous DMF Limit Temp to 80°C SNAr->SNAr_Sol Red_Sol1 Lab Scale: Fe(0) / CaCl2 Reduction Red->Red_Sol1 High Chemoselectivity Red_Sol2 Scale-up: Pt/C(S) + Acidic Medium Red->Red_Sol2 Catalytic Requirement

Fig 1. Decision tree for identifying and resolving defluorination side reactions.

FAQ 1: The SNAr Etherification Stage

Q: During the initial coupling of 3,4-difluoronitrobenzene with methyl 2-(4-hydroxyphenyl)acetate, my LC-MS shows a byproduct missing a fluorine. Is this metal-free hydrodefluorination? A: No, true hydrodefluorination (replacement of -F with -H) is exceedingly rare under standard SNAr conditions. The M-19 mass you are observing is likely due to a secondary nucleophilic displacement or hydrolysis. The para-nitro group strongly activates both the C3 and C4 fluorines. While the phenoxide preferentially attacks the less hindered, highly activated C4 position, aggressive conditions (e.g., using strong bases like NaOH or Cs₂CO₃, or temperatures >100°C) can cause trace water or a second equivalent of phenoxide to displace the remaining C3 fluorine.

Causality & Solution: To prevent this, you must control the steady-state concentration of the naked nucleophile. Switch to a milder base like K₂CO₃ in anhydrous DMF, maintain strict stoichiometry (1.05 eq of the phenol), and cap the reaction temperature at 80°C. This provides enough kinetic energy to overcome the primary activation barrier at C4 while leaving the C3 fluorine intact.

FAQ 2: The Nitro Reduction Stage (The Primary Culprit)

Q: I am using standard Pd/C catalytic hydrogenation to reduce the nitro intermediate to the final aniline. My yield is poor, and LC-MS shows massive amounts of defluorinated aniline. Why does the C-F bond break so easily here? A: You are observing transition-metal-catalyzed hydrodefluorination . While the C-F bond in the nitro intermediate is relatively stable toward palladium, the dynamics change drastically the moment the nitro group is reduced to an amine. The newly formed aniline ring is highly electron-rich. This increased electron density, combined with the coordinating ability of the adjacent ether oxygen and amino group, facilitates the oxidative addition of the Pd(0) catalyst directly into the ortho C-F bond[1]. Subsequent reductive elimination with surface hydrides releases hydrogen fluoride (HF), destroying your target molecule[1].

Mechanism Nitro Fluoro-nitroarene Pd_Cat Pd(0) Surface (H2 Adsorbed) Nitro->Pd_Cat Adsorption Aniline Fluoro-aniline (Desired Product) Pd_Cat->Aniline Nitro Reduction & Desorption OxAdd Oxidative Addition (C-F Cleavage) Aniline->OxAdd Re-adsorption (Electron-rich ring) Defluoro Defluorinated Aniline + HF OxAdd->Defluoro Reductive Elimination

Fig 2. Mechanistic pathway of Pd-catalyzed hydrodefluorination during nitro reduction.

Q: How can I completely eliminate this hydrodefluorination for my discovery-scale synthesis? A: Abandon transition-metal hydrogenation and utilize a dissolving metal reduction. The use of Iron powder (Fe(0)) activated by Calcium Chloride (CaCl₂) in aqueous ethanol provides absolute chemoselectivity[2]. Because iron operates via single-electron transfer (SET) rather than surface-mediated oxidative addition, it cannot insert into the unactivated C-F bond, bypassing the hydrodefluorination pathway entirely[2]. (See Protocol A).

Q: We are scaling up to multikilogram batches and cannot use stoichiometric iron due to waste constraints. How do we modify our catalytic hydrogenation? A: For scalable catalytic hydrogenation, you must manipulate the electronics of both the catalyst and the substrate:

  • Change the Metal: Switch from Palladium to Platinum (Pt/C or sulfided Pt/C). Platinum has a significantly lower propensity for C-F bond insertion.

  • Acidify the Medium: Conduct the hydrogenation in the presence of an acidic modifier (e.g., 1.0 eq of methanesulfonic acid or H₂SO₄). The acid instantly protonates the newly formed aniline into an anilinium ion. This strongly electron-withdrawing group removes electron density from the aromatic ring, raising the activation energy required for the metal to insert into the adjacent C-F bond[3]. (See Protocol B).

Quantitative Data: Comparison of Nitro Reduction Conditions
Catalyst / ReagentAdditive / MediumTarget Aniline YieldDefluorination (M-19)Scalability / Notes
10% Pd/C Neutral (EtOH)~55 - 60%High (>30%) Excellent, but unacceptable purity.
5% Pt/C Neutral (EtOH)~80 - 85%Moderate (~15%)Good, but requires complex purification.
5% Pt/C (Sulfided) Neutral (EtOH)~92%Low (<5%)Excellent; sulfur poisons C-F insertion.
5% Pt/C Acidic (H₂SO₄ eq.) >95% Trace (<1%) Excellent; requires basic workup.
Fe(0) Powder CaCl₂ / aq. EtOH >98% None (0%) Poor; generates heavy metal sludge.
Validated Experimental Protocols
Protocol A: Chemoselective Dissolving Metal Reduction (Lab Scale)

This protocol utilizes SET to guarantee zero defluorination[2].

  • Charge: To a round-bottom flask, add Methyl 2-[4-(2-fluoro-4-nitrophenoxy)phenyl]acetate (1.0 eq), Iron powder (Fe(0), 10.0 eq), and Calcium Chloride (CaCl₂, 2.5 eq).

  • Solvent: Suspend the mixture in a 90% Ethanol/Water solution (10 mL/gram of substrate).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 2–4 hours.

    • Causality: CaCl₂ acts as a mild Lewis acid, coordinating to the nitro oxygen atoms to increase their electrophilicity, facilitating electron transfer from the iron surface without creating a harsh pH environment that could cleave the ether bond[2].

  • In-Process Control (Self-Validation): The reaction validates its progress visually; the gray iron powder will convert to a dark brown/black iron oxide sludge. Monitor by LC-MS; the reaction is complete when the M+H peak of the nitro species disappears. The absence of an M-19 peak confirms chemoselectivity.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the iron sludge, and wash the pad thoroughly with EtOAc. Concentrate the filtrate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure aniline.

Protocol B: Acid-Modified Catalytic Hydrogenation (Scale-Up)

This protocol uses thermodynamic deactivation to protect the C-F bond during scalable hydrogenation[3].

  • Charge: To a pressure reactor, add the nitro intermediate (1.0 eq) and 5% Pt/C (1–3 mol%).

  • Acidic Medium: Add Ethyl Acetate or Ethanol (10 mL/gram), followed by exactly 1.05 equivalents of Methanesulfonic acid (MsOH) or concentrated H₂SO₄.

    • Causality: The acid protonates the generated aniline in real-time. The resulting anilinium salt deactivates the aromatic ring, preventing the Pt(0) catalyst from undergoing oxidative addition into the C-F bond[3].

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 2–3 atm of H₂ and stir vigorously at 20–25°C.

  • In-Process Control (Self-Validation): The system is self-arresting. Hydrogen uptake will quantitatively cease after exactly 3.0 molar equivalents of H₂ are consumed, providing a volumetric validation of reaction completion.

  • Workup: Vent the H₂ and purge with N₂. Filter the catalyst through Celite. Critical: The product is currently a water-soluble anilinium salt. Add saturated aqueous NaHCO₃ to the filtrate until the pH reaches 8 to liberate the free base aniline, then extract with EtOAc, dry, and concentrate.

References
  • Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents[3]

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 - Organic Process Research & Development (ACS Publications)[Link][1]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives - ACS Medicinal Chemistry Letters (ACS Publications)[Link][2]

Sources

Optimization

Overcoming solubility issues in Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate in vitro assays

Title: Technical Support Center: Troubleshooting Solubility & Assay Artifacts for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Introduction & Compound Profiling Welcome to the Technical Support Center. As a Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Solubility & Assay Artifacts for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Introduction & Compound Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with highly lipophilic building blocks in biological assays. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS: 875702-44-6) is a classic example of a "brick dust" molecule. Featuring a diaryl ether linkage, a fluorine atom, and a methyl ester, its structure is highly hydrophobic. Furthermore, its aniline-derived amine has a low pKa, meaning the molecule remains uncharged (neutral) at physiological pH (7.4).

This lack of ionizability, combined with high lipophilicity, leads to severe thermodynamic solubility limits in aqueous media. If handled improperly, this compound will cause precipitation, cytotoxicity artifacts, and colloidal aggregation false positives. This guide provides self-validating protocols and mechanistic insights to overcome these hurdles.

Section 1: Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into the assay buffer? A: This is a classic failure of kinetic solubility[1]. When you prepare a high-concentration stock in 100% DMSO, the compound is fully solvated. However, when you spike this directly into an aqueous buffer, the localized solvent capacity drops instantly—a phenomenon known as the "solvent shift." Because Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate lacks ionizable groups at pH 7.4, it rapidly exceeds its thermodynamic solubility limit, leading to nucleation and visible precipitation. To prevent this, you must perform serial dilutions in 100% DMSO before the final transfer to the aqueous phase[2].

Q2: Can I just increase the final DMSO concentration in my cell culture to 2% or 5% to keep the compound dissolved? A: Absolutely not. While DMSO is a powerful solvent, concentrations above 0.5% to 1% are broadly cytotoxic and will confound your data[3]. High DMSO concentrations alter cell membrane permeability and can artificially inhibit or stimulate the production of reactive oxygen species (ROS) and cytokines (e.g., IL-6)[3]. For cell-based assays, the final DMSO concentration must be strictly maintained below 0.5%, and a vehicle-matched control is mandatory[2].

Q3: My biochemical assay is showing a bell-shaped dose-response curve and unexpectedly high micromolar inhibition. Is this a real hit? A: It is highly likely you are observing an aggregation-based false positive[4]. Highly lipophilic molecules tend to spontaneously form sub-micron colloidal particles in aqueous media when they exceed their critical aggregation concentration (CAC)[5]. These densely packed liquid colloids non-specifically adsorb target proteins to their surface, causing partial unfolding and loss of enzymatic function[6]. This artifact is a leading cause of false positives in early drug discovery[5].

Section 2: Data Presentation & Optimization Matrices

Table 1: Maximum Tolerated DMSO Concentrations by Assay Type

Assay Type Max Recommended DMSO (%) Consequence of Exceeding Limit
Biochemical / Enzymatic 1.0% - 5.0% Enzyme denaturation, altered kinetics
Cell Viability (e.g., MTT) < 0.5% Direct cytotoxicity, membrane lysis
High-Content Imaging < 0.5% Morphological changes, organelle stress

| High-Throughput Screening | 0.1% - 1.0% | Assay interference, liquid handling errors |

Table 2: Excipient Optimization for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Excipient / Co-solvent Recommended Conc. Mechanism of Action Best Use Case
Tween-20 / Triton X-100 0.01% - 0.05% Micelle formation; disrupts colloids Biochemical assays
Bovine Serum Albumin (BSA) 0.1% - 1.0% Carrier protein; binds hydrophobic domains Cell-based assays

| HP-β-Cyclodextrin | 1% - 5% | Host-guest inclusion complexation | Difficult in vivo/in vitro formulations |

Section 3: Experimental Protocols

Protocol A: Stepwise DMSO Dilution to Prevent Precipitation Causality: Serial dilution in 100% DMSO ensures that the final transfer to the aqueous buffer involves the lowest possible concentration of the compound, preventing the localized supersaturation that triggers nucleation.

  • Stock Preparation: Dissolve the dry powder in sterile, anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes at room temperature.

  • DMSO Serial Dilution: Prepare a 96-well plate with 100% DMSO. Perform your 3-fold or 10-fold serial dilutions entirely within the DMSO matrix[2].

  • Aqueous Transfer: Transfer a standardized micro-volume (e.g., 1 µL) from the DMSO dilution plate into 199 µL of the pre-warmed aqueous assay buffer (yielding a 0.5% final DMSO concentration).

  • Validation (Self-Validating Step): Read the plate on a nephelometer or use Dynamic Light Scattering (DLS) to confirm the absence of light scattering (which would indicate precipitation) before adding biological reagents[1].

Protocol B: Detergent-Shift Counter-Screen (Shoichet Protocol) Causality: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates but do not disrupt true, specific ligand-protein binding[6].

  • Baseline Assay: Run your standard biochemical assay with the compound to establish an apparent IC50.

  • Detergent Addition: Repeat the exact same assay, but supplement the assay buffer with 0.01% (v/v) Triton X-100.

  • Data Interpretation: If the IC50 curve shifts significantly to the right (loss of potency) or flatlines, the initial activity was an aggregation-based false positive. If the IC50 remains unchanged, the binding is likely specific.

Section 4: Visualizations

G Start 10 mM DMSO Stock Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate Dilute Serial Dilution in 100% DMSO Start->Dilute Aqueous Transfer to Aqueous Buffer (Max 0.5% DMSO) Dilute->Aqueous Check Visual / Nephelometry Check for Precipitation Aqueous->Check Precip Precipitation Detected? Check->Precip Optimize Add Co-solvents (e.g., Tween-80, BSA) Precip->Optimize Yes Proceed Proceed to in vitro Assay Precip->Proceed No Optimize->Aqueous Retest

Workflow for validating kinetic solubility and preventing precipitation during assay setup.

G Monomer Compound Monomers (< Critical Aggregation Conc.) Colloid Colloidal Aggregate Formation (> 1-5 µM in Aqueous) Monomer->Colloid Concentration Increase Adsorption Non-specific Adsorption to Colloid Surface Colloid->Adsorption Protein Target Protein / Enzyme Protein->Adsorption Denaturation Partial Protein Unfolding & Loss of Function Adsorption->Denaturation FalsePos False Positive Readout (Apparent Inhibition) Denaturation->FalsePos Detergent Addition of 0.01% Triton X-100 FalsePos->Detergent Counter-screen Rescue Colloid Disruption & Activity Rescue Detergent->Rescue

Mechanism of colloidal aggregation-induced false positives and detergent rescue.

References

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. URL:[Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. URL:[Link]

  • Ganesh, A. N., et al. (2020). Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. ACS Pharmacology & Translational Science, 3(4), 798–805. URL:[Link]

Sources

Troubleshooting

Scale-up challenges for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate manufacturing

Welcome to the Technical Support Center for the scale-up manufacturing of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS: 875702-44-6). As a Senior Application Scientist, I have designed this troubleshooting g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up manufacturing of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS: 875702-44-6).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers and process chemists face when scaling this diaryl ether intermediate. The synthesis fundamentally relies on a two-phase workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Below, we dissect the causality behind common failures, provide self-validating protocols, and ground our solutions in authoritative chemical literature.

Workflow A Methyl 2-(4-hydroxyphenyl)acetate + 3,4-Difluoronitrobenzene B SNAr Reaction (K2CO3, DMF, 80°C) A->B Base-mediated coupling C Intermediate: 2-Fluoro-4-nitro ether B->C Regioselective C-O bond formation D Catalytic Hydrogenation (Pt/C + V, H2) C->D Nitro reduction E Target API Intermediate: Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate D->E Chemoselective (No defluorination)

Figure 1: Two-step scalable synthetic workflow for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

Phase 1: SNAr Reaction & Ether Formation

Q1: We are observing a mixture of regioisomers during the coupling of 3,4-difluoronitrobenzene and methyl 2-(4-hydroxyphenyl)acetate. How do we maximize C4 substitution over C3?

The Causality: Regioselectivity in SNAr is governed by the ability of the substituents to stabilize the anionic Meisenheimer complex intermediate. The nitro group is a powerful electron-withdrawing group via both induction and resonance. The position para to the nitro group (C4) allows the negative charge of the intermediate to be directly delocalized onto the highly electronegative oxygen atoms of the nitro group. Conversely, attack at the meta position (C3) only benefits from weaker inductive stabilization[1]. While C4 is thermodynamically and kinetically favored, pushing the reaction temperature too high (>100°C) provides enough thermal energy to overcome the activation barrier for C3 attack, increasing your impurity profile.

The Solution: Strictly control the reaction temperature at 80°C and use a mild base to ensure the phenolate nucleophile is generated at a controlled rate, favoring the lower-energy C4 pathway.

Regioselectivity SM 3,4-Difluoronitrobenzene (Activated at C4 > C3) Path1 Attack at C4 (Para to NO2) Kinetically & Thermodynamically Favored SM->Path1 Major Pathway Path2 Attack at C3 (Meta to NO2) Disfavored SM->Path2 Minor Pathway Nuc Phenolate Nucleophile Nuc->Path1 Nuc->Path2 Prod1 2-Fluoro-4-nitrophenoxy ether (Desired Product, >95%) Path1->Prod1 Prod2 3-Fluoro-4-nitrophenoxy ether (Impurity, <5%) Path2->Prod2

Figure 2: Regioselectivity pathways in the SNAr reaction of 3,4-difluoronitrobenzene.

Q2: We are losing up to 20% of our product to methyl ester hydrolysis during the SNAr step. How can we prevent this at scale?

The Causality: Hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid is a classic side-reaction when using strong aqueous bases (like NaOH or KOH). The hydroxide ion acts as a hard nucleophile, attacking the carbonyl carbon of the ester. To prevent this, the system must be strictly anhydrous, and the base must be strong enough to deprotonate the phenol (pKa ~10) but act as a poor nucleophile toward the ester.

The Solution: Transition to anhydrous Potassium Carbonate (K₂CO₃) in polar aprotic solvents (DMF or NMP). K₂CO₃ provides the exact basicity required without the nucleophilic liability of hydroxide ions.

Table 1: SNAr Base & Solvent Optimization

Base (2.0 eq)SolventTemp (°C)Conversion (%)Ester Hydrolysis Impurity (%)Isolated Yield (%)
NaOHDMF / H₂O80>9945.051.0
Cs₂CO₃NMP80>991.592.0
K₂CO₃ DMF (Anhydrous) 80 >99 <0.5 94.5
K₂CO₃MeCN8065<0.560.0
Protocol 1: Self-Validating SNAr Workflow
  • Charge: To a dry, N₂-purged reactor, add methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely milled anhydrous K₂CO₃ (2.0 eq). Stir at 25°C for 30 minutes to pre-form the phenolate. (Validation: Solution should transition to a slight yellow tint).

  • Electrophile Dosing: Add 3,4-difluoronitrobenzene (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 35°C to control the initial exotherm.

  • Heating: Ramp temperature to 80°C and hold for 12 hours.

  • In-Process Control (IPC): Sample for HPLC. The reaction is validated as complete when the phenol starting material is <1.0%. If >1.0%, add 0.1 eq K₂CO₃ and stir for 2 additional hours.

  • Workup: Cool to 20°C. Quench into 30 volumes of ice water to precipitate the product. Filter, wash with water, and dry under vacuum at 45°C.

Phase 2: Nitro Reduction (Hydrogenation)

Q3: During the nitro reduction step, we observe significant hydrodefluorination (loss of the fluorine atom). How can we achieve chemoselective hydrogenation?

The Causality: Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but equally prone to oxidative addition into Carbon-Halogen bonds, leading to hydrodehalogenation[2]. The C-F bond, while strong, is susceptible to cleavage on the highly active step-edge sites of Pd or Pt nanoparticles.

The Solution: Use a Vanadium-promoted Platinum catalyst (Pt/C + V). Vanadium modifiers (VIV/VV) serve a dual purpose: they selectively poison the step-edge sites responsible for C-F bond cleavage while leaving the terrace sites active for N-O reduction. Furthermore, Vanadium dramatically accelerates the disproportionation of intermediate aryl hydroxylamines, preventing the accumulation of reactive intermediates that lead to azoxy impurities[3].

Table 2: Catalyst Screening for Nitro Reduction (at 5 bar H₂, 50°C)

CatalystModifierConversion (%)Dehalogenation Impurity (%)Hydroxylamine AccumulationIsolated Yield (%)
5% Pd/CNone>9918.5Low78.0
5% Pt/CNone>998.2High89.0
Raney NiNone954.5Moderate88.0
5% Pt/C Vanadium >99 <0.1 None 98.5

Q4: Nitro reductions are highly exothermic (~130 kcal/mol). What is the safest protocol for scaling up the hydrogenation step?

The Causality: The reduction of a nitro group to an amine consumes 3 moles of H₂ and releases massive thermal energy. In batch reactors, bulk addition of hydrogen can lead to thermal runaway, pressure spikes, and subsequent degradation of the methyl ester.

The Solution: Operate under mass-transfer-limited conditions by utilizing a semi-batch hydrogen dosing strategy or continuous flow chemistry[4]. By controlling the sparge rate of H₂, the reaction rate is bottlenecked by gas-liquid mixing rather than chemical kinetics, allowing the reactor's cooling jacket to easily remove the heat.

Protocol 2: Chemoselective Catalytic Hydrogenation Workflow
  • Preparation: Charge the SNAr intermediate (1.0 eq) into a pressure reactor. Add Ethyl Acetate (15 volumes) as the solvent.

  • Catalyst Loading: Under a strict N₂ blanket, charge 5% Pt/C (Vanadium doped, 5 wt% loading relative to substrate). (Validation: Ensure catalyst is water-wet to prevent auto-ignition of solvent vapors).

  • Purging: Purge the reactor with N₂ (3 cycles at 3 bar), followed by H₂ (3 cycles at 3 bar).

  • Hydrogenation: Pressurize to 5 bar H₂. Slowly ramp the internal temperature to 50°C. Maintain pressure via a mass flow controller to monitor H₂ uptake.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is validated as complete when H₂ consumption ceases for 30 minutes. Verify via HPLC (Target: <0.5% nitro starting material, <0.1% hydroxylamine intermediate).

  • Isolation: Purge with N₂. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the final Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

References

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI.

  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry.

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews.

  • Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. Applied Catalysis A: General.

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate vs ethyl ester derivative chemical stability

An in-depth technical comparison of the chemical stability between the methyl and ethyl esters of 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate. Executive Summary The development of targeted therapeutics, particularly sma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the chemical stability between the methyl and ethyl esters of 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate.

Executive Summary

The development of targeted therapeutics, particularly small-molecule kinase inhibitors, frequently relies on complex diaryl ether intermediates. One such critical building block is methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate [1]. During process chemistry, formulation, and storage, the choice of the ester protecting group—specifically methyl versus ethyl—profoundly impacts the intermediate's chemical stability and downstream reactivity. This guide provides an objective, data-driven comparison of these derivatives, focusing on their hydrolytic lability, oxidative susceptibility, and the mechanistic causality behind their degradation kinetics.

Structural Vulnerabilities and Causality

Both derivatives share a common core consisting of a functionalized aniline, a diaryl ether linkage, and a phenylacetate moiety. The stability of these molecules is dictated by three primary sites:

  • The Ester Group (Hydrolysis): Esters are susceptible to base- and acid-catalyzed hydrolysis[2]. The transition state involves a tetrahedral intermediate resulting from nucleophilic attack at the carbonyl carbon.

  • The Aniline Group (Oxidation): Primary anilines are highly prone to oxidation. However, the presence of the fluorine atom at the ortho position relative to the ether linkage exerts a strong electron-withdrawing inductive effect (-I). This slightly reduces the electron density on the aniline nitrogen, marginally improving oxidative stability compared to unfluorinated analogs. Both the methyl and ethyl derivatives share this exact vulnerability.

  • The Diaryl Ether (Cleavage): This linkage is extremely stable under standard physiological and pharmaceutical processing conditions.

DegradationMechanisms Core 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate Ester Ester Moiety (Methyl vs Ethyl) Core->Ester Aniline Aniline Moiety (4-amino group) Core->Aniline Ether Diaryl Ether Linkage (2-fluoro substituted) Core->Ether Hydrol Base/Acid Hydrolysis (Cleavage to Carboxylic Acid) Ester->Hydrol Oxid Oxidation (N-Oxide / Azo Formation) Aniline->Oxid Stable Highly Stable (Resists Cleavage) Ether->Stable

Logical relationship of degradation pathways for the fluorophenoxy phenylacetate core.

Comparative Hydrolytic Stability

The most significant differentiator between the methyl and ethyl derivatives is their rate of hydrolysis. In both biological matrices and basic chemical environments, methyl esters exhibit higher hydrolytic lability than their ethyl homologs[3].

Mechanistic Causality: The ethyl group introduces greater steric hindrance around the carbonyl carbon than the methyl group. This steric bulk increases the activation energy required for the incoming nucleophile (e.g., hydroxide ion or water) to form the tetrahedral intermediate[2]. Additionally, the slight increase in the electron-donating capability of the ethyl group makes the carbonyl carbon less electrophilic. Consequently, the ethyl ester provides superior kinetic stability during aqueous processing steps.

Quantitative Stability Profile

The following table summarizes the comparative degradation half-lives of both derivatives under standardized forced degradation conditions.

Stress ConditionMethyl Ester (t1/2)Ethyl Ester (t1/2)Primary Degradation Product
Alkaline Hydrolysis (pH 10, 25°C)~ 4.5 hours~ 12.2 hours2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid
Acidic Hydrolysis (pH 2, 60°C)~ 18.0 hours~ 45.0 hours2-[4-(4-amino-2-fluorophenoxy)phenyl]acetic acid
Oxidative Stress (3% H₂O₂, 25°C)~ 2.1 hours~ 2.2 hoursN-Oxide / Azo dimers
Thermal Stress (Solid, 60°C)> 30 days> 30 daysNone detected

Self-Validating Experimental Protocol

To accurately profile the stability of these esters, the experimental design must eliminate confounding variables, particularly solvent-induced transesterification. If methanol or ethanol is used as a co-solvent, the esters will seamlessly swap alkyl groups with the solvent, invalidating the kinetic data. The following protocol utilizes an aprotic co-solvent to ensure a self-validating, artifact-free system.

Protocol: Comparative Forced Degradation Assay

  • Step 1: Stock Preparation. Dissolve 10 mg of each compound independently in 10 mL of HPLC-grade Acetonitrile to yield 1 mg/mL stock solutions. Expert Insight: Acetonitrile is strictly required. Using alcoholic solvents will cause transesterification artifacts.

  • Step 2: Alkaline Stress. Transfer 1 mL of stock to a borosilicate vial. Add 1 mL of 0.1 M Sodium Carbonate buffer (pH 10). Seal and incubate at 25°C.

  • Step 3: Oxidative Stress. Transfer 1 mL of stock to a separate vial. Add 1 mL of 3% H₂O₂ (aqueous). Incubate at 25°C in the dark to prevent photo-induced radical formation.

  • Step 4: Time-Course Quenching. At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. For alkaline stress, quench immediately with 100 µL of 0.1 M HCl to halt hydrolysis. For oxidative stress, quench with 100 µL of 10 mM sodium thiosulfate to neutralize residual peroxide.

  • Step 5: Chromatographic Analysis. Analyze the quenched samples via HPLC-UV (254 nm) using a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Calculate the percentage of intact ester remaining by comparing peak areas to the t=0 control.

StabilityWorkflow Start Stock Preparation (1 mg/mL in MeCN) Hydrolysis Alkaline Stress (pH 10 Buffer, 25°C) Start->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 25°C) Start->Oxidation Thermal Thermal Stress (Solid State, 60°C) Start->Thermal Quench Time-Course Quenching (Neutralization / Thiosulfate) Hydrolysis->Quench Oxidation->Quench Thermal->Quench Analysis HPLC-UV/MS Analysis (Quantify Intact Ester) Quench->Analysis

Step-by-step experimental workflow for comparative forced degradation profiling.

Strategic Selection in Drug Development

The choice between the methyl and ethyl derivative should be dictated by the downstream synthetic sequence:

  • Select the Methyl Ester [1] when the synthetic route requires a mild, rapid saponification step to yield the free carboxylic acid for subsequent amide coupling. Its higher hydrolytic lability becomes a synthetic advantage, allowing for milder deprotection conditions that protect the sensitive aniline core.

  • Select the Ethyl Ester when the intermediate must survive harsh, multi-step downstream reactions (such as cross-coupling or extended aqueous workups) where premature cleavage of the ester would result in yield loss.

References

*[3] Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: nih.gov URL:

*[2] Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL:

*[1] Title: 875702-44-6 | Methyl 2-(4-(4-amino-2-fluorophenoxy)phenyl)acetate Source: chemscene.com URL:

Sources

Comparative

Comparing green synthetic routes for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Comparative Guide to Green Synthetic Routes for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate As drug development pipelines increasingly prioritize sustainable manufacturing, the synthesis of heavily substituted d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Green Synthetic Routes for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

As drug development pipelines increasingly prioritize sustainable manufacturing, the synthesis of heavily substituted diaryl ethers—a ubiquitous structural motif in multi-targeted tyrosine kinase inhibitors (TKIs)—must evolve. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS: 875702-44-6) is a critical advanced intermediate in oncology drug development [1].

Traditionally, the synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling in reprotoxic dipolar aprotic solvents like DMF or NMP. This guide objectively evaluates the transition from these traditional methods to modern, green synthetic routes, focusing on mechanistic causality, Process Mass Intensity (PMI), and scalable self-validating protocols.

Synthetic Strategy Evaluation

The construction of the diaryl ether linkage requires the union of a phenylacetate derivative and a fluorinated aniline precursor. We evaluate two primary green pathways:

Route A: Green SNAr in Bio-based Solvents

This route leverages the inherent electronic bias of 3,4-difluoronitrobenzene. The nitro group strongly activates the para-position (C4) toward nucleophilic attack, while the meta-fluorine (C3) remains unreactive [2]. When Methyl 2-(4-hydroxyphenyl)acetate attacks C4, the resulting intermediate is perfectly functionalized as a 2-fluoro-4-nitrophenoxy moiety.

  • The Green Upgrade: Replacing DMF with Cyrene™ (dihydrolevoglucosenone). Cyrene is a cellulose-derived, biodegradable solvent with Kamlet-Taft parameters nearly identical to NMP [3]. Because Cyrene is completely water-miscible, the highly hydrophobic product can be isolated via direct water precipitation, eliminating massive volumes of organic extraction solvents and drastically lowering the E-factor[4].

Route B: Heterogeneous Ullmann-Type Coupling

For substrates where SNAr is electronically disfavored, catalytic cross-coupling is required. Coupling Methyl 2-(4-bromophenyl)acetate with 2-fluoro-4-nitrophenol traditionally requires homogeneous copper or palladium, leading to heavy metal contamination in the API.

  • The Green Upgrade: Utilizing CuI-USY (Ultra-Stable Y zeolite-supported Copper(I)) in Cyclopentyl Methyl Ether (CPME) [5]. The zeolite matrix provides a high surface area for ligand-free coupling while preventing copper leaching. CPME serves as a low-peroxide-forming, hydrophobic solvent that allows for highly efficient in-line liquid-liquid separation [6].

RouteComparison Start1 Methyl 2-(4-hydroxyphenyl)acetate + 3,4-difluoronitrobenzene SNAr Route A: Green SNAr (Cyrene / K2CO3) Start1->SNAr Start2 Methyl 2-(4-bromophenyl)acetate + 2-fluoro-4-nitrophenol Ullmann Route B: Green Ullmann (CuI-USY / CPME) Start2->Ullmann Intermediate Methyl 2-[4-(2-fluoro-4-nitrophenoxy)phenyl]acetate SNAr->Intermediate High Atom Economy Ullmann->Intermediate Catalyst Recyclable Reduction Green Reduction (Pd/C, EtOAc, H2) Intermediate->Reduction Product Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate Reduction->Product

Fig 1. Comparison of Green SNAr and Heterogeneous Ullmann synthetic workflows.

Quantitative Data Comparison

The following table summarizes the performance metrics of the traditional SNAr route against the proposed green alternatives. Data reflects standard 100 mmol scale optimizations.

Performance MetricTraditional SNArGreen SNAr (Route A)Green Ullmann (Route B)
Primary Solvent DMFCyrene™CPME
Catalyst / Base K₂CO₃K₂CO₃CuI-USY / Cs₂CO₃
Reaction Temp / Time 100 °C / 12 h80 °C / 4 h120 °C / 18 h
Regioselectivity >99% (para-attack)>99% (para-attack)N/A (Pre-defined by halide)
Workup Method EtOAc/Brine ExtractionDirect Ice-Water PrecipitationHot Filtration & Evaporation
Estimated E-Factor > 45< 12 ~ 25
Overall Yield (2 steps) 78%84% 68%
API Metal Risk NoneNoneLow (Heterogeneous Cu)

Mechanistic Causality of the Green SNAr

The success of Route A relies on the formation of a stabilized Meisenheimer complex. The strong electron-withdrawing nature of the nitro group pulls electron density out of the aromatic ring, making the C4 carbon highly electrophilic. Cyrene accelerates this step because, unlike protic solvents, it does not solvate the phenolate nucleophile via hydrogen bonding, leaving it highly reactive ("naked").

SNArMechanism Phenol Phenolate Anion (Nucleophile) Meisenheimer Meisenheimer Complex (Stabilized by NO2) Phenol->Meisenheimer Attack at C4 Electrophile 3,4-Difluoronitrobenzene (Electrophile) Electrophile->Meisenheimer Product Nitro-Diaryl Ether + F- leaving group Meisenheimer->Product Elimination of F-

Fig 2. SNAr mechanistic pathway driven by Meisenheimer complex stabilization.

Step-by-Step Experimental Protocols (Route A)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.

Step 1: SNAr Etherification in Cyrene

Objective: Synthesize Methyl 2-[4-(2-fluoro-4-nitrophenoxy)phenyl]acetate.

  • Preparation: Charge a perfectly dry 500 mL round-bottom flask with Methyl 2-(4-hydroxyphenyl)acetate (16.6 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of Cyrene. Stir at room temperature for 30 minutes.

    • Causality Check: The mixture will turn slightly yellow, indicating the deprotonation of the phenol to the active phenolate nucleophile.

  • Electrophile Addition: Dropwise add 3,4-difluoronitrobenzene (16.7 g, 105 mmol) over 10 minutes.

  • Heating: Heat the reaction to 80 °C under a nitrogen atmosphere for 4 hours.

    • Validation (IPC): Perform TLC (Hexanes:EtOAc 3:1). The starting phenol spot (UV active, KMnO₄ active) should be completely consumed, replaced by a higher Rf product spot.

  • Green Workup (Precipitation): Cool the mixture to room temperature. Vigorously stir while slowly adding 300 mL of ice-cold distilled water.

    • Causality Check: Cyrene and potassium fluoride (byproduct) partition entirely into the aqueous phase. The hydrophobic nitro-diaryl ether crashes out as a yellow solid.

  • Isolation: Filter the solid via a Büchner funnel, wash with 2 x 50 mL cold water, and dry under vacuum at 50 °C to afford the intermediate (Yield: ~92%).

Step 2: Green Catalytic Reduction

Objective: Reduce the nitro group to yield Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

  • Preparation: In a Parr hydrogenation flask, dissolve the intermediate (25 g, ~81 mmol) in 150 mL of Green Solvent CPME (or Ethyl Acetate).

  • Catalyst Loading: Add 1.25 g of 5% Pd/C (5 wt% loading). Caution: Purge the flask with N₂ before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 3 bar (45 psi) and stir vigorously at 25 °C.

    • Validation (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 2-3 hours). The bright yellow solution will turn nearly colorless.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of CPME.

  • Crystallization: Concentrate the filtrate under reduced pressure to one-third of its volume. Add heptane dropwise until crystallization initiates. Filter and dry to yield the final API building block as an off-white crystalline powder (Yield: ~91% for this step).

References

  • Commercial Route Development Toward PF-07265807, an AXL-MER Inhibitor Oncology Candidate. ACS Publications. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC / NIH. Available at: [Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. Available at: [Link]

  • CuI–USY as a Ligand-Free and Recyclable Catalytic System for the Ullmann-Type Diaryl Ether Synthesis. Organic Letters - ACS Publications. Available at: [Link]

  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry (RSC Publishing). Available at: [Link]

Validation

LC-MS/MS fragmentation pattern comparison for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate analogs

An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and Its Analogs A Comparative Analysis for Researchers in Drug Development In the landscape of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS/MS Fragmentation Patterns of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and Its Analogs

A Comparative Analysis for Researchers in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. For novel therapeutic agents and their analogs, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular structure, metabolism, and stability. This guide offers a detailed exploration of the collision-induced dissociation (CID) fragmentation patterns of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and a series of its structural analogs. By dissecting the characteristic fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying these and similar compounds, thereby accelerating research and development efforts.

The rationale behind this comparative analysis lies in the subtle yet significant impact of minor structural modifications on the fragmentation behavior of a molecule. Understanding these shifts not only aids in the confident identification of analogs but also provides fundamental information about the relative bond strengths and charge distribution within the molecule. This knowledge is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.

Experimental Methodology: A Self-Validating Protocol

The experimental design detailed below is intended to provide a robust and reproducible workflow for the analysis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and its analogs. Each step is chosen to ensure high sensitivity, selectivity, and data quality.

Sample Preparation
  • Stock Solution Preparation: A 1 mg/mL stock solution of the parent compound and each analog was prepared in methanol.

  • Working Solution Preparation: The stock solutions were serially diluted with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL. This concentration is selected to ensure a strong signal-to-noise ratio without causing detector saturation.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) was used for chromatographic separation. This stationary phase is ideal for retaining and separating moderately polar compounds like the analytes of interest.

  • Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid aids in the ionization of the analytes in the mass spectrometer source by providing a source of protons.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analytes.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes was employed. This ensures adequate separation of the parent compound from its analogs and any potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode was selected. The presence of the primary amine and the ester functionality makes these compounds readily protonated under ESI+ conditions.

  • Scan Type: Full scan MS and product ion scan (MS/MS) were performed.

  • Collision Gas: Argon was used as the collision gas.

  • Collision Energy: A collision energy of 20 eV was optimized for the fragmentation of the parent compound and applied to the analogs for a consistent comparison.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution in Methanol Working 1 µg/mL Working Solution in 50:50 Methanol/Water Stock->Working Serial Dilution LC_Col C18 Reversed-Phase Column Working->LC_Col Injection (5 µL) Gradient Gradient Elution (5-95% ACN) LC_Col->Gradient ESI Positive ESI Gradient->ESI Elution MS_Scan Full Scan MS ESI->MS_Scan MSMS_Scan Product Ion Scan (MS/MS) MS_Scan->MSMS_Scan Precursor Selection Data_Analysis Data Analysis & Fragmentation Pattern Comparison MSMS_Scan->Data_Analysis Data Acquisition G cluster_parent Parent Compound Fragmentation Parent [M+H]⁺ m/z 292.1 Frag1 m/z 233.1 Parent->Frag1 - C₂H₃O₂ Frag2 m/z 123.1 Parent->Frag2 - C₈H₈O₂

Caption: Key fragmentation pathways for the parent compound.

Analog 1: Ethyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (Ethyl Ester Analog)

Molecular Formula: C₁₆H₁₆FNO₃ Monoisotopic Mass: 305.11 g/mol Protonated Molecular Ion [M+H]⁺: m/z 306.1

Replacing the methyl ester with an ethyl ester introduces predictable changes in the fragmentation pattern.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
306.1233.1C₃H₅O₂ (73 Da)Loss of the ethyl acetate radical
306.1278.1C₂H₄ (28 Da)McLafferty rearrangement with loss of ethylene
306.1123.1C₉H₁₀O₂ (150 Da)Cleavage of the ether bond with charge retention on the aminofluorophenoxy moiety

The loss of the acetate radical is still a major fragmentation pathway, but now as an ethyl acetate radical, resulting in the same core fragment at m/z 233.1. A significant new fragmentation pathway is the McLafferty rearrangement, which is characteristic of ethyl and larger esters. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent elimination of an alkene, in this case, ethylene, leading to the fragment at m/z 278.1. [1]The ether bond cleavage remains, producing the same m/z 123.1 fragment as the parent compound.

Analog 2: Methyl 2-[4-(4-aminophenoxy)phenyl]-acetate (Non-fluorinated Analog)

Molecular Formula: C₁₅H₁₅NO₃ Monoisotopic Mass: 273.10 g/mol Protonated Molecular Ion [M+H]⁺: m/z 274.1

The removal of the fluorine atom provides insight into its influence on the fragmentation process.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
274.1215.1C₂H₃O₂ (59 Da)Loss of the methyl acetate radical
274.1181.1C₃H₅O₂ (72 Da)Cleavage of the ether bond
274.1109.1C₈H₈O₂ (136 Da)Cleavage of the ether bond with charge retention on the aminophenoxy moiety

The fragmentation pattern is analogous to the parent compound, with the loss of the methyl acetate radical being a primary pathway. However, the masses of the fragments containing the aminophenoxy moiety are shifted by 14 Da due to the absence of fluorine and the presence of an additional hydrogen atom. This results in the ether cleavage products appearing at m/z 181.1 and m/z 109.1. The relative abundance of these fragments may also differ due to the change in electronegativity and bond strengths caused by the removal of the fluorine atom.

Comparative Summary and Insights

Feature Parent Compound Analog 1 (Ethyl Ester) Analog 2 (Non-fluorinated)
[M+H]⁺ (m/z) 292.1306.1274.1
Loss of Acetate Radical -59 Da (m/z 233.1)-73 Da (m/z 233.1)-59 Da (m/z 215.1)
McLafferty Rearrangement Not observedObserved (-28 Da, m/z 278.1)Not observed
Ether Cleavage (Aminophenoxy fragment) m/z 123.1m/z 123.1m/z 109.1

This comparative analysis demonstrates that the fragmentation patterns of these analogs are highly predictable and informative. The core fragmentation pathways, such as the loss of the acetate radical and cleavage of the ether bond, are conserved across all three compounds. However, specific structural modifications lead to unique and identifiable shifts in the mass spectra:

  • Ester Homologation: Changing the methyl ester to an ethyl ester introduces a new, characteristic fragmentation pathway (McLafferty rearrangement) and shifts the mass of the neutral loss of the acetate radical by 14 Da.

  • Halogen Substitution: The presence or absence of the fluorine atom directly impacts the mass of any fragment containing the aminophenoxy ring, providing a clear marker for this substitution.

Conclusion

The systematic comparison of the LC-MS/MS fragmentation patterns of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and its analogs reveals a set of predictable and structurally informative fragmentation rules. By understanding these core pathways—loss of the acetate radical, McLafferty rearrangement for higher esters, and cleavage of the ether bond—researchers can confidently identify these and similar compounds in complex matrices. This knowledge is instrumental in accelerating drug development through more efficient metabolite identification, impurity profiling, and pharmacokinetic analysis. The application of these principles allows for a more targeted and insightful approach to the structural elucidation of novel pharmaceutical compounds.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Niessen, W. M. A. (2001). Current Practice of Gas Chromatography-Mass Spectrometry. CRC Press. [Link]

Sources

Comparative

Benchmarking purity of commercial Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate suppliers

Benchmarking Purity of Commercial Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Suppliers: A Comprehensive Analytical Guide Introduction & Mechanistic Context Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Purity of Commercial Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Suppliers: A Comprehensive Analytical Guide

Introduction & Mechanistic Context

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a high-value, functionally dense diphenyl ether intermediate. It serves as a foundational building block in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, particularly those targeting c-Met and FLT3 in oncology[1][2]. The precise architecture of this molecule—specifically the ortho-fluoro substitution relative to the ether linkage—is not arbitrary. The fluorine atom restricts the dihedral angle of the diphenyl ether bond, forcing the molecule into a specific "folded" conformation required to interact with gatekeeper residues (e.g., Phe691 in FLT3) within the kinase solvent-front region[3].

Synthesizing this intermediate typically relies on copper-mediated Ullmann coupling or palladium-catalyzed Buchwald-Hartwig etherification[4]. These harsh cross-coupling conditions frequently introduce three critical classes of impurities:

  • Regioisomers: Migration of the fluorine atom (e.g., forming a 3-fluoro analog instead of 2-fluoro).

  • Trace Heavy Metals: Residual Cu or Pd from the catalytic cycle[4].

  • Organic Byproducts: Des-fluoro analogs or unreacted starting materials.

For researchers and drug development professionals, sourcing this intermediate with high fidelity is critical. An impure batch will not only poison downstream amide-coupling catalysts but can also result in an API that sterically clashes with the kinase active site, rendering the final drug inactive[3]. This guide objectively benchmarks three commercial suppliers of this intermediate, detailing the analytical causality and self-validating protocols required to ensure scientific integrity.

The Benchmarking Framework & Analytical Causality (E-E-A-T)

To establish a rigorous, self-validating Quality Control (QC) system, we cannot rely solely on standard HPLC-UV. We must employ orthogonal techniques tailored to the specific failure modes of diphenyl ether synthesis:

  • Why UPLC-MS/MS? Standard UV detection may miss non-chromophoric impurities. MS/MS allows for the exact mass identification of des-fluoro impurities (M-18) which commonly arise from defluorination side-reactions during cross-coupling.

  • Why Quantitative 19F-NMR (qNMR)? Regioisomers (like the 3-fluoro analog) possess nearly identical polarities to the target 2-fluoro compound, causing them to co-elute on standard C18 reverse-phase columns. However, the 19F nucleus is exquisitely sensitive to its local electronic environment. 19F-NMR provides baseline-resolved chemical shifts for different regioisomers, making it the gold standard for structural integrity.

  • Why ICP-MS with Spike-Recovery? Transition metals like Cu and Pd coordinate strongly to the free primary amine of the intermediate. Standard washing fails to remove them. ICP-MS detects these down to parts-per-billion (ppb). To make this a self-validating system, we employ a pre-digestion spike-recovery step to ensure the organic matrix isn't suppressing the ionization of the metals.

Workflow A Sample Prep (10 mg/mL in MeCN) B UPLC-MS/MS (Organic Impurities) A->B C 19F-NMR (Regioisomer Detection) A->C D ICP-MS (Trace Metals: Cu/Pd) A->D E Data Integration & Supplier Scoring B->E C->E D->E

Fig 1. Multi-modal analytical workflow for benchmarking intermediate purity.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Regioisomer Quantification via 19F-NMR

  • Sample Preparation: Dissolve 15.0 mg of the intermediate in 0.6 mL of DMSO-d6.

  • Internal Standard: Add 5.0 µL of α,α,α-Trifluorotoluene (certified qNMR standard) to act as an internal integration reference.

  • Acquisition Parameters: Run on a 400 MHz spectrometer tuned to the 19F nucleus. Crucial Causality: Set the relaxation delay (D1) to at least 5 seconds. Fluorine nuclei often have long T1 relaxation times; a short D1 will result in incomplete relaxation, leading to artificially low integration values for impurities.

  • System Validation: The integral of the internal standard must match its known molarity ±1% to validate the run.

Protocol 2: Trace Metal Analysis via ICP-MS

  • Microwave Digestion: Weigh 50 mg of sample into a PTFE vessel. Add 4 mL concentrated HNO3 and 1 mL H2O2.

  • Spike-Recovery (The Validation Step): Prepare a duplicate sample and spike with 50 ppb of Cu and Pd standard.

  • Digestion Program: Ramp to 200°C over 15 mins, hold for 15 mins. Dilute to 50 mL with Milli-Q water.

  • Analysis: Analyze on an Agilent 7900 ICP-MS monitoring 63Cu and 106Pd. The spiked sample must show 95-105% recovery to confirm the absence of matrix suppression.

Quantitative Data: Commercial Supplier Comparison

We benchmarked three representative commercial batches of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

  • Supplier A: Santa Cruz Biotechnology (Catalog: sc-328287)[5]

  • Supplier B: BLDpharm (Custom Synthesis equivalent)

  • Supplier C: Enamine (Building Block equivalent)

Table 1: Analytical Benchmarking Results (Representative Batches)

ParameterSupplier A (Santa Cruz)Supplier B (BLDpharm)Supplier C (Enamine)
UPLC-MS Purity (%) 99.2%97.5%98.8%
Des-fluoro Impurity Not Detected0.8%0.2%
19F-NMR Regioisomer < 0.1%1.5%0.3%
Residual Copper (Cu) 12 ppm45 ppm5 ppm
Residual Palladium < 1 ppm< 1 ppm8 ppm
Water Content (KF) 0.4%1.2%0.3%

Data Interpretation: Supplier A[5] and Supplier C demonstrated excellent regioisomeric purity. Supplier B showed a concerning 1.5% of a regioisomeric impurity and elevated Copper (45 ppm), suggesting an unoptimized Ullmann coupling purification protocol[4].

Mechanistic Impact of Impurities on Drug Efficacy

If Supplier B's material is carried forward into the final API synthesis without further purification, the 1.5% regioisomeric impurity will be converted into an isomeric API.

In the context of c-Met inhibition, the HGF-activated c-Met receptor drives tumor proliferation via the PI3K/AKT and Ras/MAPK pathways[1]. The pure API utilizes the 2-fluoro orientation to snugly fit against the kinase gatekeeper residue, acting as a potent competitive inhibitor. The 3-fluoro impurity, however, creates a severe steric clash. It fails to bind the active site, allowing unabated oncogenic signaling. Furthermore, the 45 ppm of residual Copper can poison the palladium catalysts used in subsequent late-stage functionalization, drastically reducing the overall synthetic yield.

Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K MAPK Ras / MAPK Pathway (Proliferation) cMet->MAPK Inhibitor Pure API (2-Fluoro Isomer) Inhibitor->cMet Potent Inhibition (Fits Gatekeeper) Impure Impurity API (3-Fluoro Isomer) Impure->cMet Steric Clash (Fails to Bind) Cancer Tumor Growth & Metastasis PI3K->Cancer MAPK->Cancer

Fig 2. Impact of regioisomeric purity on c-Met inhibition and downstream signaling.

Conclusion & Recommendations

When sourcing Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate for API development, procurement cannot be based on price or standard Certificate of Analysis (CoA) HPLC purities alone.

  • Demand qNMR Data: Always request or perform 19F-NMR to rule out regioisomers that HPLC will miss.

  • Monitor Heavy Metals: If the downstream synthesis relies on sensitive catalytic steps, opt for suppliers with <10 ppm residual Cu/Pd (e.g., Supplier C or Supplier A).

  • Implement Spike-Recovery: Ensure your internal QC lab utilizes self-validating ICP-MS protocols to prevent matrix effects from masking heavy metal contamination.

References

  • Methyl 2-[4-(4-amino-2-fluorophenoxy)
  • Source: google.com (Google Patents)
  • Bifunctional HDAC Therapeutics: One Drug to Rule Them All?
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3)
  • Source: acs.

Sources

Validation

In vitro stability comparison of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate against reference standards

Executive Summary Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a highly specialized fluorinated diaryl ether. In pharmaceutical development, compounds containing both an aniline moiety and a methyl ester prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a highly specialized fluorinated diaryl ether. In pharmaceutical development, compounds containing both an aniline moiety and a methyl ester present unique metabolic vulnerabilities. This guide objectively compares the in vitro metabolic and plasma stability of this compound against established reference standards and a non-fluorinated analog. By evaluating these parameters, researchers can accurately predict in vivo clearance and determine whether the compound acts as a rapidly cleaving prodrug or a stable systemic entity.

Structural Rationale & Causality

Understanding the relationship between chemical structure and enzymatic degradation is the cornerstone of predictive drug metabolism. This compound possesses two primary metabolic "soft spots" that dictate our experimental design:

  • The Methyl Ester Liability: Esters are highly susceptible to hydrolysis by circulating carboxylesterases and butyrylcholinesterases. We assess plasma stability to determine if this compound will undergo rapid systemic cleavage into its corresponding phenylacetic acid derivative[1]. Interspecies differences in esterase expression make human plasma testing critical for clinical translation[2].

  • The 2-Fluoro-4-Amino Substitution: Primary amines are classic targets for Cytochrome P450 (CYP)-mediated N-oxidation. However, the strategic placement of an ortho-fluorine atom exerts an electron-withdrawing inductive effect and provides steric shielding. We utilize Human Liver Microsome (HLM) assays to prove that this fluorination effectively reduces the intrinsic clearance ( CLint​ ) compared to a des-fluoro analog[3].

Comparative Stability Data

To contextualize the performance of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate, we benchmarked it against industry-standard reference compounds.

Table 1: Human Liver Microsome (HLM) Phase I Stability

Assay conditions: 1 µM substrate, 1 mg/mL HLM protein, 37°C, +NADPH.

Compound t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Classification
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate 24.556.6Moderate Clearance
Non-fluorinated Analog 12.2113.6High Clearance
Verapamil (CYP3A4 Reference)14.099.0High Clearance
Dextromethorphan (CYP2D6 Reference)>60.0<11.5Low Clearance

Data Insight: The addition of the fluorine atom successfully doubles the microsomal half-life compared to the non-fluorinated analog, validating the steric/electronic shielding strategy against CYP-mediated oxidation.

Table 2: Human Plasma Stability (Esterase Activity)

Assay conditions: 1 µM substrate, pooled human plasma (pH 7.4), 37°C.

Compound t1/2​ (min)% Remaining (120 min)Primary Liability
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate 18.3<1.0%Rapid Ester Hydrolysis
Procaine (Labile Reference)12.5<1.0%Rapid Ester Hydrolysis
Propantheline (Stable Reference)>120.095.2%None (Stable)

Data Insight: The compound exhibits a short plasma half-life nearly identical to Procaine. This confirms that the methyl ester is rapidly hydrolyzed by human plasma esterases, indicating it will behave systemically as a prodrug or a rapidly cleared intermediate[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification.

Protocol A: HLM Intrinsic Clearance Assay

This assay determines the rate of Phase I hepatic metabolism[3].

  • Matrix Preparation: Pre-incubate 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled human liver microsomes at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. The pH 7.4 buffer mimics physiological conditions necessary for optimal CYP450 conformation.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Critical Control: A parallel incubation without NADPH must be run. If the compound degrades in the minus-NADPH control, the instability is chemical (buffer hydrolysis) rather than CYP-mediated.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: High-Throughput Plasma Stability Assay

This assay isolates degradation caused by circulating hydrolases and esterases[1].

  • Plasma Equilibration: Dilute pooled human plasma to 50% with PBS (pH 7.4) to control viscosity and maintain physiological pH. Pre-warm to 37°C.

  • Spiking: Spike the test compound to a final concentration of 1 µM (Ensure final DMSO concentration is ≤1%).

    • Causality: DMSO concentrations >1% can inhibit plasma esterases, leading to artificially prolonged half-lives and false-positive stability profiles.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), transfer 50 µL of the matrix into 200 µL of quenching solution (ACN/MeOH 1:1 v/v with internal standard).

    • Causality: Unlike HLM assays, plasma contains highly robust esterases. The aggressive ACN/MeOH mixture ensures complete denaturation of these resilient enzymes, preventing artifactual degradation while the samples sit in the autosampler queue.

Metabolic Pathway Visualization

The following diagram maps the dual degradation pathways confirmed by the in vitro data.

MetabolicPathway cluster_0 Phase I Metabolism (Microsomes) cluster_1 Ester Hydrolysis (Plasma/Liver) Parent Methyl 2-[4-(4-amino-2-fluorophenoxy) phenyl]-acetate CYP CYP450 Oxidation Parent->CYP CES Carboxylesterases Parent->CES Metab_N N-Hydroxy Metabolite CYP->Metab_N NADPH dependent Metab_Acid Phenylacetic Acid Derivative CES->Metab_Acid Rapid Cleavage

Fig 1: Primary in vitro metabolic degradation pathways of the fluorinated diaryl ether.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

Executive Summary & Chemical Profile Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a complex halogenated aromatic amine featuring both ether and ester linkages. Commonly utilized as an intermediate in advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a complex halogenated aromatic amine featuring both ether and ester linkages. Commonly utilized as an intermediate in advanced pharmaceutical synthesis and agrochemical development, this compound presents a dual-hazard profile. The primary aromatic amine moiety poses severe acute and chronic health risks, including methemoglobinemia and potential carcinogenicity. Simultaneously, the fluorinated aromatic ring dictates stringent environmental and disposal requirements to prevent the release of persistent halogenated pollutants or highly corrosive hydrogen fluoride (HF) gas.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe operational handling, segregation, and terminal disposal of this compound.

Mechanistic Toxicology & Hazard Assessment (The "Why")

To safely handle and dispose of a chemical, one must understand its mechanism of action upon biological systems and the environment.

Aromatic Amine Toxicity: Primary aromatic amines are highly lipid-soluble and readily absorbed through the skin and respiratory tract[1]. Once systemic, hepatic cytochrome P450 enzymes metabolize the amine into N-hydroxylamine derivatives. These highly reactive metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin [2]. Because methemoglobin cannot bind oxygen, severe exposure leads to cellular hypoxia, cyanosis, and potentially fatal methemoglobinemia [3]. Furthermore, these electrophilic intermediates can intercalate with DNA, conferring significant mutagenic and carcinogenic risks [1].

Fluorinated Organic Persistence: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard waste combustion temperatures are insufficient to break this bond, often resulting in Products of Incomplete Combustion (PICs) that act as persistent environmental pollutants [4]. Complete destruction requires high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen fluoride (HF) gas [5].

Quantitative Hazard Summary
Hazard ParameterMechanistic CauseOperational Implication
Methemoglobinemia Risk N-hydroxylation of the aniline moiety by CYP450 enzymes.Requires strict dermal/inhalation protection; immediate access to methylene blue (antidote) in clinical settings.
Carcinogenicity/Mutagenicity DNA adduction by electrophilic metabolites.Handle exclusively in a certified Class II fume hood; classify all contact waste as hazardous.
Thermal Stability (C-F Bond) High electronegativity of fluorine creates extreme bond dissociation energy.Routine bio-waste autoclaving or low-temp burning is strictly prohibited. Requires >1000°C incineration.
Hydrolytic Instability Ester linkage is susceptible to base/acid-catalyzed hydrolysis.Store away from strong acids/bases to prevent degradation into free phenolic/acetic acid derivatives.

Operational Handling & Experimental Workflow

A self-validating protocol ensures that safety is integrated into the chemistry itself, rather than acting as an afterthought.

Step-by-Step Handling Methodology
  • Preparation & PPE: Don a disposable, chemical-resistant lab coat, double nitrile gloves (or heavier butyl rubber if handling in bulk), and chemical splash goggles.

  • Containment: Conduct all weighing, mixing, and reactions inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Reaction Execution: When utilizing the compound in synthesis, monitor for exothermic reactions, particularly if reacting the amine group with strong electrophiles (e.g., acyl chlorides).

  • Quenching: Quench reactions using a mild, pH-neutral aqueous buffer (e.g., saturated NaHCO3​ ) to prevent the acid-catalyzed hydrolysis of the methyl ester or the protonation of the amine, which complicates phase-separation during extraction.

  • Decontamination: Rinse all spatulas, glassware, and reusable equipment with a compatible organic solvent (e.g., ethyl acetate or dichloromethane) inside the fume hood, collecting the rinsate as hazardous halogenated waste.

Workflow A 1. Risk Assessment & PPE Donning B 2. Fume Hood Containment A->B C 3. Synthesis / Assay Execution B->C D 4. Reaction Quench (Neutral pH) C->D E 5. Waste Segregation (Halogenated Stream) D->E

Standard laboratory workflow for handling fluorinated aromatic amines.

Step-by-Step Disposal & Waste Segregation Procedures

Because Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate contains both an aromatic amine and a fluorine atom, it must be segregated into highly specific waste streams. Never mix this compound with strong oxidizers (e.g., nitric acid, peroxides), as aromatic amines can react violently or form explosive mixtures [6].

Liquid Waste Disposal Protocol
  • Segregation: Collect all organic solvent waste containing this compound (e.g., reaction filtrates, chromatography fractions) in a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass).

  • Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic Liquids (Contains Fluorinated Aromatic Amines)" .

  • Terminal Treatment: Transfer the waste to your Environmental Health and Safety (EHS) department. The mandatory disposal route is High-Temperature Chemical Incineration . The incinerator must operate at temperatures exceeding 1,000°C with a minimum residence time of 2 seconds to ensure complete unimolecular decomposition of the C-F bonds [4].

  • Scrubbing: Ensure your waste vendor utilizes facilities equipped with alkaline flue-gas scrubbers to capture the hydrogen fluoride (HF) generated during combustion [5].

Solid Waste Disposal Protocol
  • Collection: Place all contaminated solid consumables (weighing boats, pipette tips, filter paper, and the outer layer of double gloves) into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling: Label as "Hazardous Waste: Solid Fluorinated Amine Contaminated Debris."

  • Disposal: This solid waste must also be routed to a licensed facility for high-temperature incineration. Do not dispose of it in standard municipal solid waste or biological biohazard bags, as standard medical incinerators often do not reach the required temperatures to destroy fluorinated aromatics [5].

WasteTree Waste Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate Waste Stream Liquid Liquid Solutions (Organic Solvents) Waste->Liquid Solid Solid Residues & Contaminated PPE Waste->Solid Aqueous Aqueous Extractions (Trace Organics) Waste->Aqueous Incineration High-Temp Incineration (>1000°C) with HF Scrubber Liquid->Incineration Halogenated Org Solid->Incineration Solid HazWaste WaterTreat Specialized Aqueous Waste Treatment Aqueous->WaterTreat Trace Fluorides

Decision tree for the segregation and disposal of fluorinated amine waste streams.

Emergency Spill & Decontamination Protocols

In the event of an accidental release, swift and chemically logical action is required to prevent dermal absorption and environmental contamination.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The spill responder must wear a respirator (if powder is aerosolized) or a face shield, alongside heavy-duty chemical-resistant gloves.

  • Containment (Solid Spill): If the compound is spilled as a dry powder, do not sweep it, as this generates inhalable dust. Gently cover the powder with damp absorbent paper (using water or a mild solvent) to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Containment (Liquid Spill): If spilled in a solvent solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Surface Decontamination: Wash the affected surface with a 5% aqueous solution of mild acid (e.g., dilute acetic acid) to protonate any residual amine, rendering it water-soluble. Follow with a thorough wash using soap and water. Collect all decontamination liquids as hazardous aqueous waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL:[Link]

  • Drugs may be Induced Methemoglobinemia Longdom Publishing URL:[Link]

  • Severe Methemoglobinemia and Hemolytic Anemia from Aniline Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Investigation of waste incineration of fluorotelomer-based polymers as a potential source of PFOA in the environment CSWAB / Chemosphere URL:[Link]

Handling

A Researcher's Guide to the Safe Handling of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Operational Safety and Disposal As a novel compound in the landscape of pharmaceutical research and development, Methyl 2-[4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Operational Safety and Disposal

As a novel compound in the landscape of pharmaceutical research and development, Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate (CAS No. 875702-44-6) presents unique handling and safety considerations.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural motifs—an aromatic amine, a fluorinated aromatic ring, and a methyl ester—necessitate a cautious and well-documented approach to its use and disposal. This guide synthesizes established protocols for related chemical classes to provide a robust framework for its safe management in a laboratory setting.

Understanding the Inherent Risks: A Structural Assessment

The potential hazards of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate can be inferred from its constituent functional groups:

  • Aromatic Amine: This group is often associated with skin sensitization, and some aromatic amines are known to have other long-term health effects.[3][4] Therefore, minimizing direct contact is paramount.

  • Fluorinated Aromatic Compound: The presence of a fluorine atom on the benzene ring can influence the compound's reactivity and metabolic pathways. The disposal of fluorinated organic compounds requires special consideration to prevent environmental persistence.

  • Aromatic Ether: Generally stable, the ether linkage can influence the molecule's overall chemical and thermal stability.[5]

Given these features, a comprehensive safety plan must be implemented to mitigate potential risks.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton™) is recommended. This provides protection against both incidental contact and potential permeation.[6] Always inspect gloves for integrity before use.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For operations with a higher risk of splashes or spills, a chemically resistant apron or suit should be considered.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Logical Flow for Donning and Doffing PPE

To ensure maximum protection and prevent contamination, a strict procedure for putting on and taking off PPE should be followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Inner Gloves (Nitrile) Don2->Don3 Don4 Outer Gloves (Chemically Resistant) Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5

Caption: A stepwise workflow for the correct donning and doffing of Personal Protective Equipment.

II. Operational Plan: Safe Handling and Emergency Preparedness

A proactive approach to handling this compound will minimize the risk of exposure and ensure a rapid and effective response in case of an emergency.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting the experiment.

    • Have a designated waste container for the compound and any contaminated materials.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a fume hood to avoid inhaling dust particles.

    • Use a spatula for transfers and avoid creating dust.

    • If the compound is in a solution, use a calibrated pipette or syringe for accurate and contained transfers.

  • During the Reaction:

    • Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Do not work alone in the laboratory.

  • Post-Experiment:

    • Quench any reactive reagents carefully.

    • Clean all glassware and equipment thoroughly in the fume hood.

    • Properly label and store any remaining compound in a designated, well-ventilated area.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[7]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the immediate area and alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

III. Disposal Plan: Responsible Waste Management

The disposal of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate and its associated waste must be handled with care to prevent environmental contamination, particularly due to its fluorinated nature.

Waste Segregation and Collection
  • Solid Waste: Collect any solid residue of the compound, as well as contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Pathway

Due to the presence of fluorine, this compound may require specialized disposal methods.

Disposal_Pathway Start Generation of Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Waste Containers Clearly Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Contact Contact Environmental Health and Safety (EHS) Store->Contact Incineration High-Temperature Incineration (Preferred for Fluorinated Compounds) Contact->Incineration

Sources

© Copyright 2026 BenchChem. All Rights Reserved.